N-Ethylhexylone
Description
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Structure
2D Structure
Properties
CAS No. |
802605-02-3 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one |
InChI |
InChI=1S/C15H21NO3/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12,16H,3-6,10H2,1-2H3 |
InChI Key |
YBBDXHZYADMVNJ-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC |
sequence |
X |
Origin of Product |
United States |
Foundational & Exploratory
N-Ethylhexylone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylhexylone is a synthetic stimulant of the cathinone class, characterized by its action as a norepinephrine-dopamine reuptake inhibitor.[1] First identified in Poland in August 2019, it has emerged as a designer drug, often sold as a substitute for controlled substances.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, analytical methods, and pharmacological profile of this compound, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of pertinent pathways and workflows are rendered using Graphviz.
Chemical Structure and Properties
This compound, with the IUPAC name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one, is a synthetic cathinone derivative.[1][2] Its chemical structure features a substituted cathinone core with an ethyl group attached to the amine and a hexyl group at the alpha position.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one | [1] |
| Synonyms | N-Ethylhexedrone | [1] |
| CAS Number | 802605-02-3 | [1] |
| Molecular Formula | C15H21NO3 | [1] |
| Molar Mass | 263.33 g/mol | [1] |
| Appearance | White, grey or yellow powder; white, fine crystalline solid | |
| Solubility | Soluble in methanol |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in Tables 2 and 3.
Table 2: ¹H and ¹³C NMR Spectral Data of this compound in DMSO-d6
| ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment | Reference |
| 9.61, 9.05 (2 x bs, 2H) | - | =N⁺H₂ | |
| 7.76 (d, 1H, J = 8 Hz) | 129.1 | ArH | |
| 7.58 (s, 1H) | 126.3 | ArH | |
| 7.13 (d, 1H, J = 8 Hz) | 109.0 | ArH | |
| 6.20 (s, 2H) | 103.0 | –O–CH₂–O– | |
| 5.18 (bs, 1H) | 60.5 | CH | |
| 3.05–2.92 (m, 1H) | 41.6 | N–CH₂–CH₃ | |
| 2.92–2.80 (m, 1H) | N–CH₂–CH₃ | ||
| 1.95–1.80 (m, 2H) | 32.6 | –CH₂–CH₂–CH₂–CH₃ | |
| 1.35–1.25 (m, 1H) | 17.7 | –CH₂–CH₂–CH₂–CH₃ | |
| 1.25 (t, 3H) | 11.6 | N–CH₂–CH₃ | |
| 1.15–1.03 (m, 1H) | –CH₂–CH₂–CH₂–CH₃ | ||
| 0.79 (t, 3H) | 14.1 | –CH₂–CH₂–CH₂–CH₃ | |
| - | 194.7 | C=O | |
| - | 153.3, 148.7 | Ar-O | |
| - | 108.3 | ArC |
Table 3: Mass Spectrometry Data of this compound
| Technique | Key Fragments (m/z) | Interpretation | Reference |
| GC-EI-MS | 114 (base peak), 58, 149 | α-cleavage between C1 and C2 is the primary fragmentation pathway. | [3] |
| ESI-MS/MS | 264 [M+H]⁺, 246, 219, 216, 189, 174, 114 | Protonated molecule and subsequent fragmentation. The presence of fragments at m/z 219 and 189 helps differentiate it from isomers. | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and key pharmacological evaluations of this compound.
Chemical Synthesis (Generalized Protocol)
Step 1: Bromination of 1-(1,3-benzodioxol-5-yl)hexan-1-one
-
Dissolve 1-(1,3-benzodioxol-5-yl)hexan-1-one in a suitable solvent such as dichloromethane or acetic acid.
-
Add an equimolar amount of bromine dropwise at room temperature while stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.
-
Purify the product by recrystallization or column chromatography.
Step 2: Amination of 2-bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one
-
Dissolve the α-bromo ketone in a suitable solvent like acetonitrile or ethanol.
-
Add an excess (2-3 equivalents) of ethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess amine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude this compound by column chromatography or by converting it to its hydrochloride salt and recrystallizing.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Methods
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with deionized water, followed by a low-polarity organic solvent.
-
Elute the analyte with a mixture of a high-polarity organic solvent and a volatile base (e.g., dichloromethane/isopropanol/ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection. For some cathinones, derivatization with an agent like pentafluoropropionic anhydride may be performed to improve chromatographic properties.[4]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).
-
Injector: Splitless mode.
-
Oven Temperature Program: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for targeted analysis.
-
2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Urine):
-
To 200 µL of urine, add an internal standard.
-
Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with a suitable mobile phase for injection.
-
-
Instrumentation:
-
Liquid Chromatograph: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Caption: Logical workflow for the analytical identification of this compound.
In Vitro Neurotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound in a neuronal cell line, such as SH-SY5Y.
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
Conditioned Place Preference (CPP) Assay
This protocol is for assessing the rewarding or aversive properties of this compound in rodents.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
-
Habituation (Day 1): Allow the animals to freely explore all three chambers of the apparatus for a set period (e.g., 15 minutes) to establish baseline preference.
-
Conditioning (Days 2-5):
-
On alternate days, administer a specific dose of this compound (intraperitoneally or subcutaneously) and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).
-
On the other days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Test (Day 6): Place the animal in the central chamber with free access to all three chambers (in a drug-free state). Record the time spent in each of the three chambers for a set period (e.g., 15 minutes).
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting rewarding properties. A significant decrease indicates a conditioned place aversion.
Pharmacology
Mechanism of Action
This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synapse. This neurochemical effect is responsible for its stimulant properties.
Transporter Binding and Inhibition
The in vitro potency of this compound at monoamine transporters is summarized in Table 4.
Table 4: Monoamine Transporter Inhibition and Binding Affinities of this compound
| Transporter | Assay | Value | Reference |
| Dopamine Transporter (DAT) | IC₅₀ (Uptake Inhibition) | 0.0467 µM (46.7 nM) | [6] |
| Kᵢ (Binding Affinity) | 0.022 µM (22 nM) | ||
| Norepinephrine Transporter (NET) | IC₅₀ (Uptake Inhibition) | 0.0978 µM (97.8 nM) | [6] |
| Kᵢ (Binding Affinity) | Not Reported | ||
| Serotonin Transporter (SERT) | IC₅₀ (Uptake Inhibition) | >10 µM | |
| Kᵢ (Binding Affinity) | 5.8 µM |
Metabolism
The metabolism of this compound in humans involves several phase I and phase II reactions. The primary metabolic pathways include:
-
Keto Reduction: The ketone group is reduced to a secondary alcohol.
-
Hydroxylation: Addition of a hydroxyl group to the alkyl chain or the aromatic ring.
-
N-Dealkylation: Removal of the ethyl group from the nitrogen atom.
-
Glucuronidation: Conjugation of the parent drug or its phase I metabolites with glucuronic acid.
Caption: Proposed metabolic pathways of this compound.
Conclusion
This compound is a potent synthetic cathinone with significant stimulant effects mediated by its interaction with dopamine and norepinephrine transporters. This guide provides a foundational technical understanding of its chemical and pharmacological properties. The provided experimental protocols offer a starting point for researchers investigating this and similar compounds. The continued emergence of new psychoactive substances like this compound necessitates comprehensive analytical and pharmacological characterization to understand their potential for abuse and to inform public health and safety measures. Further research is required to fully elucidate its pharmacokinetic and toxicological profile in humans.
References
- 1. Buy this compound | 802605-02-3 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]
N-Ethylhexylone's Interaction with Dopamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylhexylone is a synthetic cathinone and a novel psychoactive substance (NPS) with potent stimulant effects. Its mechanism of action is primarily attributed to its interaction with monoamine transporters, particularly the dopamine transporter (DAT). This technical guide provides an in-depth analysis of the mechanism of action of this compound on dopamine transporters, drawing upon available data for this compound and its close structural analog, N-Ethylhexedrone (NEH). The guide includes a summary of quantitative data, detailed experimental protocols for assessing transporter interaction, and visualizations of the relevant pathways and workflows. While specific quantitative pharmacological data for this compound is limited in peer-reviewed literature, this guide consolidates the current understanding of its presumed activity based on structure-activity relationships within the N-ethyl substituted cathinone class.
Introduction
This compound is a β-keto amphetamine derivative belonging to the synthetic cathinone class of compounds. These substances are known for their psychostimulant properties, which are primarily mediated by their interaction with the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters (DAT, NET, and SERT, respectively). By blocking the reuptake of these neurotransmitters from the synaptic cleft, synthetic cathinones increase their extracellular concentrations, leading to enhanced neurotransmission. The interaction with the dopamine transporter is of particular interest due to its strong correlation with the reinforcing and abuse potential of stimulant drugs.
This compound shares a core structure with other N-ethyl substituted cathinones, a class of compounds known to potently inhibit dopamine uptake. While specific in-vitro pharmacological data for this compound is not extensively available in peer-reviewed publications, studies on its close analog, N-Ethylhexedrone (NEH), provide significant insights into its likely mechanism of action. Conference proceedings suggest that this compound exhibits locomotor stimulant effects with a potency comparable to other potent cathinone analogs.
Mechanism of Action at the Dopamine Transporter
The primary mechanism of action of this compound at the dopamine transporter is believed to be reuptake inhibition . Like other cocaine-like stimulants, it is presumed to bind to the dopamine transporter protein, blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, thereby increasing dopaminergic signaling.
Signaling Pathway
The interaction of this compound with the dopamine transporter disrupts the normal flow of dopamine signaling. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound at the dopaminergic synapse.
Quantitative Data
Direct quantitative data for this compound's interaction with the dopamine transporter from peer-reviewed literature is scarce. However, data from its close structural analog, N-Ethyl-Hexedrone (NEH), provides a valuable reference point. The following tables summarize the in vitro data for NEH and related compounds from Nadal-Gratacós et al. (2023).
Table 1: Monoamine Uptake Inhibition by N-Ethyl Substituted Cathinones
| Compound | DAT IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |
| N-Ethyl-Hexedrone (NEH) | 0.073 ± 0.013 | >100 | >1370 |
| N-Ethyl-Cathinone (NEC) | 0.305 ± 0.025 | 51.20 ± 1.51 | 168 |
| N-Ethyl-Buphedrone (NEB) | 0.198 ± 0.019 | 90.07 ± 6.13 | 455 |
| N-Ethyl-Pentedrone (NEPD) | 0.091 ± 0.018 | 76.39 ± 2.09 | 840 |
| N-Ethyl-Heptedrone (NEHP) | 0.251 ± 0.024 | >100 | >398 |
| Cocaine | 0.238 ± 0.016 | 2.01 ± 0.28 | 8.4 |
| Data are presented as mean ± SEM from four independent experiments performed in triplicate. |
Table 2: Transporter Binding Affinities of N-Ethyl Substituted Cathinones
| Compound | DAT Ki (µM) | SERT Ki (µM) |
| N-Ethyl-Hexedrone (NEH) | 0.121 ± 0.012 | 35.94 ± 8.51 |
| N-Ethyl-Cathinone (NEC) | 0.198 ± 0.019 | 90.07 ± 6.13 |
| N-Ethyl-Buphedrone (NEB) | 0.198 ± 0.019 | 90.07 ± 6.13 |
| N-Ethyl-Pentedrone (NEPD) | 0.042 ± 0.007 | 24.64 ± 2.48 |
| N-Ethyl-Heptedrone (NEHP) | 0.107 ± 0.018 | 40.58 ± 3.21 |
| Cocaine | 0.307 ± 0.04 | 0.56 ± 0.04 |
| Data are presented as mean ± SEM from four independent experiments performed in triplicate. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of synthetic cathinones with dopamine transporters, based on the protocols described by Nadal-Gratacós et al. (2023).
Monoamine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine or [3H]MPP+) into cells expressing the dopamine transporter.
Experimental Workflow:
Caption: Workflow for the monoamine uptake inhibition assay.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the experiment.
-
Pre-incubation: On the day of the assay, the culture medium is removed, and cells are washed with Krebs-HEPES buffer. Cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of this compound or vehicle control.
-
Uptake Initiation: Uptake is initiated by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]MPP+).
-
Incubation: The plates are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.
-
Uptake Termination: The uptake reaction is terminated by rapidly washing the cells with ice-cold Krebs-HEPES buffer. This is typically done using a cell harvester to filter the contents of each well through a filter mat.
-
Radioactivity Measurement: The filter mats are dried, and the amount of radioactivity trapped in the cells is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or mazindol). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Transporter Binding Affinity Assay
This assay measures the affinity of a compound for the dopamine transporter by assessing its ability to displace a radiolabeled ligand that binds to the transporter.
Experimental Workflow:
Serotonergic Activity of N-Ethylhexylone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylhexylone (NEH), a synthetic cathinone and novel psychoactive substance, has emerged as a compound of interest due to its stimulant effects. While its primary mechanism of action is characterized by potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters, its activity at the serotonin transporter (SERT) and serotonin receptors is less pronounced yet crucial for a comprehensive understanding of its pharmacological profile. This technical guide provides an in-depth analysis of the serotonergic activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways. The evidence indicates that this compound possesses a low affinity for the serotonin transporter and is a weak inhibitor of serotonin reuptake, suggesting that its direct serotonergic effects are minimal compared to its potent dopaminergic and noradrenergic actions.
Introduction
This compound (also known as α-ethylaminocaprophenone, N-ethylnorhexedrone, hexen, and NEH) is a stimulant of the cathinone class.[1] Like other synthetic cathinones, its psychoactive effects are primarily mediated by its interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[1][2] While the abuse potential and stimulant properties are mainly attributed to its potent activity at DAT and NET, understanding its serotonergic profile is essential for elucidating its full spectrum of effects, including potential adverse events like serotonin syndrome, which has been suspected in some cases of novel psychoactive substance use.[3] This guide focuses specifically on the serotonergic activity of this compound, presenting the current state of knowledge based on in vitro studies.
Quantitative Data on Serotonergic Activity
The primary interaction of this compound with the serotonergic system is at the serotonin transporter (SERT). The following tables summarize the available quantitative data for this compound's affinity for and inhibition of SERT, in comparison to its activity at DAT and NET.
Table 1: Transporter Binding Affinities (Ki) of this compound
| Transporter | Radioligand | Cell Line | Ki (µM) ± SEM | Reference |
| hSERT | [¹²⁵I]RTI-55 | HEK-hSERT | 11.4 ± 1.8 | [4] |
| hDAT | [¹²⁵I]RTI-55 | HEK-hDAT | 0.171 ± 0.038 | [4] |
| hNET | [¹²⁵I]RTI-55 | HEK-hNET | 1.259 ± 0.043 | [4] |
hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; HEK: Human Embryonic Kidney cells; SEM: Standard Error of the Mean.
Table 2: Monoamine Uptake Inhibition (IC50) by this compound
| Transporter | Substrate | Cell Line | IC50 (µM) ± SEM | Reference |
| hSERT | [³H]Serotonin | HEK-hSERT | 4.88 ± 0.47 | [4] |
| hDAT | [³H]Dopamine | HEK-hDAT | 0.0467 ± 0.0040 | [4] |
| hNET | [³H]Norepinephrine | HEK-hNET | 0.0978 ± 0.0083 | [4] |
IC50: Half-maximal inhibitory concentration.
The data clearly demonstrates that this compound is significantly less potent at the serotonin transporter compared to the dopamine and norepinephrine transporters, with Ki and IC50 values in the micromolar range for SERT, contrasted with nanomolar range values for DAT and NET.[4]
Interaction with 5-HT Receptors
Currently, there is a notable absence of published data on the binding affinity and functional activity of this compound at specific 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). This represents a significant gap in the understanding of its complete serotonergic profile. While some synthetic cathinones have been shown to interact with 5-HT2A receptors, specific data for this compound is not available.[5]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the serotonergic activity of this compound.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is a generalized procedure based on standard methods used in the field.
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).
Materials:
-
HEK-293 cells stably expressing hSERT (HEK-hSERT).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [¹²⁵I]RTI-55.
-
Non-specific binding agent: Paroxetine or another high-affinity SERT ligand.
-
Test compound: this compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: HEK-hSERT cells are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, incubate cell membranes (typically 5-20 µg of protein) with a fixed concentration of the radioligand ([¹²⁵I]RTI-55) and varying concentrations of this compound.
-
Determination of Non-specific Binding: A set of wells containing the radioligand and a high concentration of a known SERT ligand (e.g., 10 µM paroxetine) is included to determine non-specific binding.
-
Incubation: The plates are incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Uptake Inhibition Assay
This protocol is a generalized procedure based on standard methods.
Objective: To determine the potency (IC50) of this compound to inhibit serotonin uptake via hSERT.
Materials:
-
HEK-hSERT cells.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled substrate: [³H]Serotonin.
-
Test compound: this compound at various concentrations.
-
Uptake inhibitors for non-specific uptake control (e.g., a cocktail of DAT and NET inhibitors if cells express these transporters endogenously at low levels).
-
96-well microplates.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Plating: HEK-hSERT cells are seeded into 96-well plates and allowed to form a confluent monolayer.
-
Pre-incubation: The cell medium is replaced with assay buffer, and the cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: A fixed concentration of [³H]Serotonin is added to each well to initiate the uptake reaction.
-
Incubation: The plates are incubated for a short duration (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]Serotonin.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of uptake inhibition at each concentration of this compound is calculated relative to the control (no drug). The IC50 value is determined by non-linear regression analysis.
Visualizations
Signaling Pathway of Serotonin Transporter Inhibition
The primary serotonergic action of this compound is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin.
Caption: this compound inhibits SERT, increasing synaptic serotonin levels.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of this compound for the serotonin transporter.
Caption: Workflow for determining the binding affinity of this compound at SERT.
Discussion and Future Directions
The available in vitro data consistently demonstrate that this compound is a potent inhibitor of the dopamine and norepinephrine transporters, while its activity at the serotonin transporter is substantially weaker.[2][4] The micromolar affinity for SERT suggests that at lower recreational doses, the direct impact on serotonergic neurotransmission may be limited. However, at higher doses, inhibition of serotonin reuptake could become more significant and potentially contribute to a more complex pharmacological profile and adverse effects.
The lack of data on this compound's interaction with 5-HT receptors is a critical knowledge gap. Future research should prioritize:
-
Comprehensive Receptor Screening: Evaluating the binding affinity of this compound across a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) to identify any potential direct receptor interactions.
-
Functional Assays: Characterizing the functional activity of this compound at any identified 5-HT receptors to determine if it acts as an agonist, antagonist, or inverse agonist.
-
In Vivo Microdialysis: Conducting studies to measure the effects of this compound administration on extracellular serotonin levels in relevant brain regions to confirm the in vitro findings and understand the net effect on the serotonergic system in a living organism.
A more complete understanding of the serotonergic activity of this compound will be invaluable for predicting its full range of psychoactive effects, assessing its potential for toxicity, and informing public health and clinical responses to its use.
References
- 1. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]
- 2. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. ecddrepository.org [ecddrepository.org]
- 5. The synthetic cathinone psychostimulant alpha-PPP antagonizes serotonin 5-HT2A receptors | RTI [rti.org]
Pharmacological Profile of N-Ethylhexylone In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylhexylone (NEH), a synthetic cathinone derivative, has emerged as a psychoactive substance with a distinct pharmacological profile. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, focusing on its interactions with key molecular targets within the central nervous system. This document summarizes available quantitative data on its affinity for monoamine transporters, details the experimental protocols for key assays, and visualizes relevant pathways and workflows to support further research and drug development efforts. While data on its monoamine transporter activity is robust, a comprehensive screen of its off-target receptor binding profile remains a critical area for future investigation.
Interaction with Monoamine Transporters
This compound primarily exerts its effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It acts as a reuptake inhibitor, increasing the synaptic concentration of these key neurotransmitters.
Quantitative Data: Binding Affinities and Uptake Inhibition
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound for human monoamine transporters.
Table 1: this compound Binding Affinities (Ki) for Monoamine Transporters
| Transporter | Radioligand | Ki (μM) ± SEM | Cell Line | Reference |
| hDAT | [¹²⁵I]RTI-55 | 0.171 ± 0.038 | HEK-hDAT | [1] |
| hNET | [¹²⁵I]RTI-55 | 1.259 ± 0.043 | HEK-hNET | [1] |
| hSERT | [¹²⁵I]RTI-55 | 11.4 ± 1.8 | HEK-hSERT | [1] |
| hDAT | [³H]WIN 35,428 | 0.121 ± 0.012 | HEK293 | [2] |
| hSERT | [³H]Imipramine | 35.94 ± 8.51 | HEK293 | [2] |
Table 2: this compound Uptake Inhibition (IC50) for Monoamine Transporters
| Transporter | Substrate | IC50 (μM) ± SEM | Cell Line | Reference |
| hDAT | [³H]Dopamine | 0.0467 ± 0.0040 | HEK-hDAT | [1] |
| hNET | [³H]Norepinephrine | 0.0978 ± 0.0083 | HEK-hNET | [1] |
| hSERT | [³H]Serotonin | 4.88 ± 0.47 | HEK-hSERT | [1] |
| hDAT | [³H]MPP+ | 0.073 ± 0.013 | HEK293 | [2] |
| hSERT | [³H]5-HT | >100 | HEK293 | [2] |
hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; HEK: Human Embryonic Kidney cells; SEM: Standard Error of the Mean.
Signaling Pathway
This compound's inhibition of monoamine transporters leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing downstream signaling.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Neurotoxicity of N-Ethylhexylone
This technical guide provides a comprehensive overview of the current understanding of this compound (NEH) neurotoxicity based on available in vitro research. The information is intended to assist researchers in designing further studies, understanding its mechanisms of action, and evaluating its potential risks.
Executive Summary
This compound (NEH), a synthetic cathinone, has demonstrated significant neurotoxic effects in in vitro models. Studies indicate that NEH induces neuronal and microglial cell death, with evidence pointing towards mechanisms involving apoptosis and necrosis. The primary molecular targets are believed to be the monoamine transporters, leading to disruptions in neurotransmitter homeostasis. This guide synthesizes the key quantitative data, experimental methodologies, and proposed signaling pathways from the existing scientific literature.
Quantitative Neurotoxicity Data
The following tables summarize the key quantitative findings from in vitro studies on this compound and related synthetic cathinones.
Table 1: Cytotoxicity of this compound in Neuronal and Microglial Cells
| Cell Type | Concentration Range (µM) | Effect | Citation(s) |
| Human Neuronal Cell Lines | 50 - 400 | Neuronal viability loss observed at 100 µM | [1][2][3] |
| Human Microglia | 50 - 400 | Cell viability loss observed at 100 µM | [1][2][3] |
Table 2: Mechanistic Insights into this compound-Induced Cell Death
| Cell Type | Mechanism | Observation | Concentration (µM) | Citation(s) |
| Human Microglia | Apoptosis/Necrosis | Induction of late apoptosis/necrosis | Not specified | [1][2][3] |
| Human Microglia | Morphological Changes | Triggering of shorter/thicker branches, indicative of cell activation | Not specified | [1][2][3] |
| Human Microglia | Lysosomal Biogenesis | Increased lysosomal biogenesis | 100 | [1][2][3] |
| Human Neurons | Lysosomal Biogenesis | Increased lysosomal biogenesis | 400 | [1][2][3] |
Table 3: Monoamine Transporter Inhibition by a Related Synthetic Cathinone (N-Ethylnorpentylone/Ephylone)
Note: Data for this compound is not currently available. This data for a structurally similar cathinone provides a likely indication of the mechanism of action.
| Transporter | IC50 (nM) | Citation(s) |
| Dopamine Transporter (DAT) | 37 | [4][5] |
| Norepinephrine Transporter (NET) | 105 | [4][5] |
| Serotonin Transporter (SERT) | 383 | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of existing research. The following protocols are based on the available literature concerning the in vitro study of synthetic cathinones.
3.1 Cell Culture
-
Cell Lines: Human neuronal cell lines (e.g., SH-SY5Y) and human microglial cell lines are appropriate models.[1][2][3][6]
-
Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.[7] Culture medium should be specific to the cell line (e.g., DMEM for SH-SY5Y) and supplemented with fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).
3.2 Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 50-400 µM) for a specified duration (e.g., 24 hours).[1][2][3]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Culture and treat cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.[8]
-
Results are typically expressed as a percentage of LDH released compared to control cells.[8]
-
3.3 Apoptosis/Necrosis Assay
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Visualizations: Signaling Pathways and Workflows
4.1 Proposed Mechanism of this compound Neurotoxicity
Caption: Proposed neurotoxic cascade of this compound.
4.2 Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: General workflow for assessing this compound neurotoxicity.
Discussion and Future Directions
The current body of in vitro research strongly suggests that this compound is neurotoxic to both neurons and microglia. The primary mechanism appears to be the inhibition of monoamine transporters, a characteristic shared with other synthetic cathinones.[4][5][9] This disruption of neurotransmitter reuptake likely leads to downstream effects including oxidative stress, mitochondrial dysfunction, and neuroinflammation, ultimately culminating in apoptotic and necrotic cell death.[10][11][12]
Future research should focus on:
-
Determining the precise IC50 values of this compound at the dopamine, norepinephrine, and serotonin transporters.
-
Elucidating the specific apoptotic pathways involved (e.g., caspase activation).
-
Investigating the role of oxidative stress and mitochondrial dysfunction in this compound-induced neurotoxicity through assays for reactive oxygen species (ROS) and mitochondrial membrane potential.
-
Exploring the inflammatory response in more detail, including the profiling of cytokine release from microglia.
-
Utilizing more complex in vitro models, such as co-cultures of neurons and glia or 3D brain organoids, to better mimic the in vivo environment.
References
- 1. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment [ouci.dntb.gov.ua]
- 7. Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
- 11. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethylhexylone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
N-Ethylhexylone (NEH), also known as N-ethylhexedrone, is a synthetic cathinone that has emerged as a novel psychoactive substance. This technical guide provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, intended to inform researchers, scientists, and drug development professionals. The information is compiled from preclinical and observational human studies, offering insights into its mechanism of action, metabolic fate, and analytical detection.
Pharmacodynamics: A Dual-Action Stimulant
This compound's pharmacological profile is characterized by its interaction with monoamine transporters in the central nervous system.[1] It primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased synaptic concentrations of these neurotransmitters.[2] This action is responsible for its stimulant effects, which are often compared to those of cocaine and methamphetamine.[1][2]
The presence of a benzodioxole ring in its structure also confers some serotonergic activity, distinguishing it from purely dopaminergic cathinones.[1] This dual action on both the dopamine and serotonin systems contributes to its stimulant and potential entactogenic properties.[1] Preclinical studies have demonstrated that NEH is a potent inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3] In vitro studies have shown that N-ethylnorpentylone, a related compound, is a potent inhibitor at DAT (IC50 = 37 nM), NET (IC50 = 105 nM), and SERT (IC50 = 383 nM) without displaying transporter releasing activity.[4]
Animal studies have shown that NEH can induce excitement, stereotypies, and place preference behavior, suggesting a high potential for abuse.[5][3]
Signaling Pathway
The primary mechanism of action of this compound involves the blockade of monoamine transporters. This inhibition leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing neurotransmission.
Caption: this compound's mechanism of action at the synapse.
Pharmacokinetics: Rapid Onset and Short Duration
Limited pharmacokinetic data for this compound is available from human studies. Observational studies involving intranasal self-administration suggest a rapid onset of effects.[3]
Quantitative Pharmacokinetic Data
| Parameter | Value | Species | Route of Administration | Reference |
| Time to Peak Concentration (Tmax) | 0.83 h | Human | Intranasal | [3] |
Note: The provided data is from a single observational study and may not be representative of all use cases. Further controlled studies are needed to fully characterize the pharmacokinetic profile of this compound.
Metabolism
The metabolism of this compound, like other synthetic cathinones, proceeds through several key pathways. In vivo studies in mice have identified the major metabolic routes.[6]
The primary metabolic transformations include:
-
Ketone Reduction: The beta-keto group is reduced to a hydroxyl group, forming the corresponding alcohol metabolite.[6][7][8]
-
N-dealkylation: The ethyl group is removed from the nitrogen atom.[6]
-
Hydroxylation: Hydroxyl groups are added to the phenyl ring.[6]
-
Phase II Conjugation: The metabolites can undergo further conjugation with glucuronic acid or sulfate.[6]
Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound.
Experimental Protocols
In Vivo Behavioral Assessment in Mice
Objective: To evaluate the abuse potential and stimulant effects of this compound.
Methodology:
-
Animals: Male Swiss-Webster mice are typically used.[9]
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses (e.g., 4-64 mg/kg).[5][10]
-
Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding properties of the drug. The apparatus consists of two distinct compartments. During conditioning sessions, mice receive an injection of this compound and are confined to one compartment, while on alternate days they receive a vehicle injection and are confined to the other compartment. On the test day, the mice are allowed to freely explore both compartments, and the time spent in the drug-paired compartment is measured.[12]
In Vitro Monoamine Transporter Inhibition Assay
Objective: To determine the inhibitory potency of this compound at dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).
-
Radioligand Binding Assay: The assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) from the respective transporters.[4]
-
Procedure:
-
Synaptosomes are incubated with various concentrations of this compound and a fixed concentration of the radiolabeled neurotransmitter.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[4]
Caption: Workflow for in vitro monoamine transporter inhibition assay.
Analytical Detection in Biological Matrices
Objective: To identify and quantify this compound and its metabolites in biological samples (e.g., blood, urine, oral fluid).
Methodology:
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the biological matrix.[13]
-
Instrumentation:
-
Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
Conclusion
This compound is a potent synthetic cathinone with primary activity as a norepinephrine-dopamine reuptake inhibitor, and secondary effects on the serotonin system. Its pharmacokinetic profile is characterized by rapid absorption and a short duration of action. The metabolism of NEH involves common pathways for synthetic cathinones, including ketone reduction, N-dealkylation, and hydroxylation. The provided experimental protocols offer a foundation for further research into the pharmacology and toxicology of this compound. Given its abuse potential and the limited data from controlled human studies, further investigation is warranted to fully understand its effects and risks.
References
- 1. Buy this compound | 802605-02-3 [smolecule.com]
- 2. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Pharmacokinetics of Synthetic Cathinones Found in “Bath Salts” in Mouse Brain and Plasma Using High Pressure Liquid Chromatography – Tandem Mass Spectrometry [dc.etsu.edu]
- 10. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]
- 12. Abuse potential of new psychoactive substances: N-ethylhexedrone, 4-Methylethcathinone, 4-Fluoromethcathinone and Buphedrone | Lisbon Addictions 2019 [2019.lisbonaddictions.eu]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethylhexylone: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhexylone is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). As with any compound intended for potential pharmaceutical application or requiring toxicological assessment, a thorough understanding of its chemical stability and degradation pathways is paramount. This technical guide provides a comprehensive overview of the known stability profile of this compound and its predicted degradation pathways based on the chemistry of substituted cathinones. The information herein is intended to support researchers, scientists, and drug development professionals in designing stability-indicating analytical methods, understanding potential toxicological implications of degradation products, and ensuring the quality and safety of research materials.
While specific forced degradation studies on this compound are limited in the public domain, this guide compiles available analytical data and extrapolates potential degradation mechanisms from studies on closely related cathinone derivatives.
Chemical Profile of this compound
This compound, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one, is a chiral molecule belonging to the substituted cathinone class. Its structure features a benzodioxole ring, a ketone group, and a secondary amine, all of which are susceptible to chemical degradation under various environmental conditions.
Forced Degradation and Stability-Indicating Methods
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1] These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate its decomposition.[1] The resulting degradation products can then be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[2][3]
Analytical Methodologies for Stability Assessment
The primary analytical techniques for characterizing this compound and its potential degradation products include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These methods allow for the separation and identification of the parent compound and its impurities or degradants.[7]
Predicted Degradation Pathways of this compound
Based on the known chemistry of substituted cathinones, the following degradation pathways are proposed for this compound under forced degradation conditions.
Hydrolytic Degradation
Hydrolysis is a key degradation pathway for many pharmaceuticals.[8] For this compound, both acidic and basic conditions can be expected to promote degradation.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the enamine tautomer of this compound could undergo hydrolysis of the imine to form an alpha-hydroxyketone. Further oxidation could lead to an alpha-dicarbonyl intermediate, which could then hydrolyze to yield benzoic acid derivatives.
-
Base-Catalyzed Degradation: In basic media, a proposed mechanism for substituted cathinones involves base-catalyzed tautomerism, followed by hydrolysis of the resulting imine to an alpha-hydroxyketone.[9] Subsequent oxidation and hydrolysis can lead to the formation of acidic degradation products.[9] The rate of degradation for cathinones has been observed to increase with higher pH.[10]
Oxidative Degradation
Oxidative stress is a common cause of drug degradation. The amine and the benzylic carbon in this compound are potential sites for oxidation.
-
N-Dealkylation and Oxidation: The ethylamino group can be susceptible to oxidative N-dealkylation. The resulting primary amine could be further oxidized.
-
Oxidation of the Alkyl Chain: The hexyl chain could undergo hydroxylation at various positions.
-
Oxidation of the Benzodioxole Ring: The methylenedioxy bridge of the benzodioxole ring is a potential site for oxidative cleavage.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photodegradation.[11][12] The chromophores in the this compound molecule, such as the benzodioxole ring and the ketone, can absorb light energy, leading to photochemical reactions.[13] Potential photolytic degradation pathways include:
-
Norrish Type I and Type II Reactions: The ketone moiety can undergo photochemical cleavage.
-
Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation processes.
Thermal Degradation
Elevated temperatures can lead to the thermal degradation of this compound. The kinetics of thermal degradation can often be described by the Arrhenius equation, which relates the rate of reaction to temperature.[14][15] For cathinones, thermal degradation can result in the formation of various products through mechanisms such as:
-
Pyrolysis: At high temperatures, the molecule can undergo fragmentation.
-
Dehydration and Cyclization Reactions: The presence of the ketone and amine functionalities could lead to intramolecular reactions at elevated temperatures.
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, Heat | Labile | Alpha-hydroxyketone, Benzoic acid derivatives |
| Base Hydrolysis | 0.1 M NaOH, Heat | Labile | Alpha-hydroxyketone, Benzoic acid derivatives |
| Oxidation | 3% H₂O₂, Room Temp | Labile | N-de-ethylated product, Hydroxylated derivatives, Ring-opened products |
| Photolysis | UV/Visible Light | Labile | Photolytic cleavage products, Photo-oxidation products |
| Thermal | Dry Heat (e.g., 80°C) | Labile | Pyrolytic fragments, Dehydration products |
Experimental Protocols
Detailed experimental protocols for conducting forced degradation studies are outlined in the ICH guidelines Q1A(R2) and Q1B.[16] A general workflow for a forced degradation study is as follows:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to various stress conditions (acid, base, oxidation, light, heat) for a defined period.
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method with a suitable detector (e.g., DAD or MS).
-
Peak Purity and Identification: Assess the purity of the main peak and identify the degradation products using techniques like LC-MS/MS.
Signaling Pathways and Logical Relationships
The degradation of this compound can be visualized as a series of chemical transformations. The following diagram illustrates a predicted degradation pathway under hydrolytic conditions.
Conclusion
This technical guide provides a foundational understanding of the stability and potential degradation pathways of this compound. While direct experimental data is sparse, the information presented, based on the established chemistry of substituted cathinones, offers valuable insights for researchers and professionals in the field. It is imperative that specific forced degradation studies are conducted on this compound to confirm these predicted pathways and to generate the quantitative data necessary for robust analytical method development and comprehensive toxicological evaluation. The provided methodologies and diagrams serve as a starting point for these critical investigations.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. srd.nist.gov [srd.nist.gov]
- 15. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 16. fda.gov [fda.gov]
An In-depth Technical Guide to the Psychoactive Effects of N-Ethylhexylone (Ephylone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhexylone, also known as Ephylone, is a synthetic stimulant belonging to the substituted cathinone class of novel psychoactive substances (NPS).[1][2] It emerged on the recreational drug market in the late 2010s, designed to mimic the effects of controlled substances while circumventing existing drug laws.[2][3] Structurally, this compound is 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one.[2]
It is critical to distinguish this compound from its analogue N-Ethylhexedrone (NEH). While structurally similar, this compound possesses a 1,3-benzodioxole moiety, a feature absent in N-Ethylhexedrone.[1][4] This structural difference is pharmacologically significant, as the benzodioxole group confers substantial serotonergic activity, leading to a mixed stimulant-entactogen profile, whereas N-Ethylhexedrone acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1]
This guide provides a technical overview of the psychoactive effects, mechanism of action, and underlying experimental data related to this compound.
Core Mechanism of Action: Monoamine Transporter Interaction
The primary mechanism of action for this compound, like other substituted cathinones, involves the modulation of monoamine neurotransmitter systems in the brain.[5][6] Its psychoactive effects are elicited by binding to and inhibiting the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the synaptic signal.[8][9]
By inhibiting these transporters, this compound causes an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced and prolonged neurotransmission. This potentiation of monoaminergic signaling underlies the compound's characteristic stimulant and entactogenic effects.[1][4] While some cathinones can also act as releasing agents (substrates), available data for the closely related N-ethylpentylone (also called ephylone) suggests this compound functions as a pure reuptake inhibitor with no transporter releasing activity.[7]
Visualized Signaling Pathway
The following diagram illustrates the inhibitory action of this compound at a representative monoaminergic synapse.
Caption: this compound blocks monoamine transporters (DAT, NET, SERT), increasing neurotransmitter levels.
Quantitative Pharmacology
The potency of this compound as a monoamine transporter inhibitor has been characterized using in vitro uptake inhibition assays. The data presented below is for N-ethylpentylone (ephylone), a compound considered synonymous or structurally identical in pharmacological literature.[7][10] For comparative purposes, data for N-Ethylhexedrone (NEH), which lacks the benzodioxole ring, is also included to highlight the influence of this functional group on serotonergic activity.
| Compound | Target Transporter | Potency (IC₅₀ in nM) | Reference |
| N-Ethylpentylone (Ephylone) | Dopamine Transporter (DAT) | 37 | [7] |
| Norepinephrine Transporter (NET) | 105 | [7] | |
| Serotonin Transporter (SERT) | 383 | [7] | |
| N-Ethylhexedrone (NEH) | Dopamine Transporter (DAT) | 46.7 | [4] |
| Norepinephrine Transporter (NET) | 97.8 | [4] | |
| Serotonin Transporter (SERT) | >10,000 | [5] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process. Lower values indicate greater potency.
Experimental Protocols
The quantitative data presented above is typically derived from in vitro monoamine transporter uptake inhibition assays. The following is a generalized protocol synthesized from standard methodologies in the field.[7][8][11]
Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the potency (IC₅₀) of this compound at inhibiting dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[9][11]
-
Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin (or a substrate like [³H]MPP+).[7][8]
-
Test Compound: this compound hydrochloride dissolved in assay buffer.
-
Control Inhibitors: A potent and selective inhibitor for each transporter (e.g., GBR-12909 for DAT, desipramine for NET, paroxetine for SERT) to define non-specific uptake.
-
Buffers: Krebs-Henseleit Buffer (KHB) or similar physiological salt solution.
-
Equipment: 96-well cell culture plates, scintillation counter, filtration apparatus or vacuum manifold.
Methodology:
-
Cell Culture: HEK293 cells expressing the target transporter (hDAT, hNET, or hSERT) are cultured to confluence in 96-well plates.
-
Preparation: On the day of the experiment, the cell culture medium is removed. Cells are washed once with room temperature KHB.[8]
-
Pre-incubation: Cells are pre-incubated for 5-10 minutes in KHB containing a range of concentrations of this compound or a vehicle control.[8]
-
Uptake Initiation: The assay is initiated by adding a buffer containing a fixed concentration of the appropriate radiolabeled neurotransmitter (e.g., 200 nM [³H]dopamine).[8]
-
Incubation: The uptake reaction proceeds for a short period at room temperature (typically 1-3 minutes).[8] This duration is kept brief to measure initial uptake rates.
-
Termination: The reaction is rapidly terminated by aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove unbound radioligand.[8]
-
Cell Lysis: Cells are lysed by adding a detergent solution (e.g., 1% SDS) to each well.[8]
-
Quantification: The lysate from each well is transferred to a scintillation vial with a scintillation cocktail. The amount of radioligand taken up by the cells is quantified by measuring radioactive decay using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value is calculated from this curve, representing the concentration of this compound required to inhibit 50% of the specific transporter-mediated uptake.
Visualized Experimental Workflow
The following flowchart details the key steps of the in vitro uptake inhibition assay.
Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.
Psychoactive and Physiological Effects
The pharmacological action of this compound translates into a distinct profile of subjective and physiological effects.
-
Stimulant Effects: Users report classic psychostimulant effects including euphoria, increased energy and talkativeness, enhanced concentration, and insomnia.[12] Animal studies confirm its psychostimulant properties, showing that it induces excitement, stereotypies, and increases locomotor activity.[5][13]
-
Entactogenic Effects: Due to its significant serotonergic activity, this compound also produces entactogenic or empathogenic effects, such as an enhanced sense of well-being and increased sociability.[1][12] This dual profile makes its effects comparable to substances like MDMA, though with distinct pharmacokinetics.[1]
-
Adverse Effects: Like other potent stimulants, this compound is associated with a range of adverse effects. These include cardiovascular complications such as hypertension and tachycardia, as well as anxiety, paranoia, and tremors.[12][14] Animal studies suggest a high potential for abuse and the induction of rewarding effects.[5][13]
Conclusion
This compound is a potent synthetic cathinone that functions as a triple reuptake inhibitor of dopamine, norepinephrine, and serotonin. Its defining structural feature, the benzodioxole ring, imparts significant serotonergic activity, resulting in a mixed stimulant-entactogen psychoactive profile. Quantitative in vitro data confirms its high potency at all three major monoamine transporters, with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. The methodologies outlined herein provide a standard framework for assessing the pharmacological activity of this compound and related compounds, which are crucial for understanding their potential for abuse and adverse health consequences.
References
- 1. Buy this compound | 802605-02-3 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 9. Frontiers | Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers? [frontiersin.org]
- 10. N-Ethylpentylone - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 12. N-Ethylhexedrone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 13. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Neuronal Effects of N-Ethylhexylone: Current In Vitro Evidence and Future Directions
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
This technical guide provides a comprehensive overview of the current understanding of the effects of N-Ethylhexylone (NEH), a synthetic cathinone, on neuronal cell cultures. The information presented herein is based on available in vitro studies and is intended to inform researchers, scientists, and drug development professionals. It is important to note that while acute and short-term effects have been investigated, a significant gap exists in the scientific literature regarding the long-term consequences of NEH exposure on neuronal cells.
**Executive Summary
This compound (NEH) is a psychoactive substance that has been shown to exert significant effects on the central nervous system. In vitro research has demonstrated its potent interaction with key monoamine transporters, leading to neurotoxic effects on neuronal and microglial cell cultures. Studies indicate that NEH can induce neuronal cell death, trigger microglial activation, and alter cellular morphology. The primary mechanism of action appears to be the inhibition of dopamine and norepinephrine reuptake, coupled with substrate activity at serotonin transporters. The following sections detail the available quantitative data, experimental protocols, and known signaling pathways associated with NEH exposure in neuronal cell cultures.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound and related compounds.
Table 1: Cytotoxicity of this compound in Neuronal and Microglial Cell Lines
| Cell Line | Concentration (µM) | Effect | Reference |
| Human Nerve Cell Lines | 100 | Neuronal viability loss | [1][2] |
| Human Microglia | 100 | Cell viability loss | [1][2] |
| PC12 Cells | 0.01 - 8.00 mM | Concentration-dependent decrease in cell viability | [3] |
Table 2: Effects of this compound on Monoamine Transporters
| Transporter | Action | Potency (IC₅₀ or ED₅₀) | Reference |
| Dopamine Transporter (DAT) | Inhibition of [³H]neurotransmitter uptake | IC₅₀ = 120 nM | [4] |
| Norepinephrine Transporter (NET) | Inhibition of [³H]neurotransmitter uptake | - | [4] |
| Serotonin Transporter (SERT) | Inhibition of uptake and weak partial releasing actions | - | [4] |
Table 3: Cellular Effects of this compound on Microglia
| Effect | Concentration (µM) | Observation | Reference |
| Cell Activation | - | Triggered shorter/thicker branches | [1][2] |
| Lysosomal Biogenesis | 100 | Increased | [1][2] |
| Apoptosis/Necrosis | - | Induced late apoptosis/necrosis | [1][2] |
Experimental Protocols
This section outlines the methodologies employed in the cited studies to investigate the effects of this compound on neuronal cell cultures.
1. Cell Culture and Drug Exposure
-
Cell Lines: Human nerve cell lines and human microglia have been utilized.[1][2] Differentiated SH-SY5Y cells are also a common model for studying the neurotoxicity of synthetic cathinones.[5] For cytotoxicity studies of N-ethyl-hexedrone analogues, pheochromocytoma cells (PC12) have been used.[3]
-
Culture Conditions: Specific media and conditions for each cell line are maintained as per standard protocols. For instance, SH-SY5Y cells are often differentiated to acquire a more neuron-like phenotype.
-
Drug Application: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to achieve the desired final concentrations.[6] Exposures are carried out for defined periods, often ranging from 24 to 72 hours for neurotoxicity assessments.[5]
2. Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the MTT reagent, which is converted by mitochondrial enzymes in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
LIVE/DEAD Assay: This fluorescence-based assay uses two probes, calcein-AM and ethidium homodimer-1, to distinguish between live and dead cells. Calcein-AM is cleaved by esterases in live cells to produce a green fluorescent signal, while ethidium homodimer-1 enters cells with compromised membranes and binds to nucleic acids, emitting a red fluorescent signal.
3. Monoamine Transporter Assays
-
[³H]Neurotransmitter Uptake Inhibition Assay: This assay is performed using rat brain synaptosomes or cells expressing the specific transporters (DAT, NET, SERT).[4] The ability of this compound to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) is measured. The concentration of the drug that inhibits 50% of the specific uptake (IC₅₀) is determined.[4]
4. Immunocytochemistry and Morphology Analysis
-
Immunofluorescence Staining: To visualize cellular morphology and specific protein markers, cells are fixed and permeabilized. They are then incubated with primary antibodies against target proteins (e.g., TMEM-119 for microglia) followed by fluorescently labeled secondary antibodies.[5] Cell nuclei are often counterstained with a DNA-binding dye like Hoechst 33258.[5]
-
Image Analysis: Images are captured using fluorescence microscopy. Software such as ImageJ can be used to quantify morphological changes, such as cell area and perimeter.[5]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound at the molecular level is its interaction with monoamine transporters.
Monoamine Transporter Interaction
This compound acts as a hybrid transporter compound.[4] It is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine. Additionally, it functions as a substrate at the serotonin transporter (SERT), promoting the release of serotonin.[4] This combined action on multiple monoamine systems is believed to underlie its psychostimulant effects.
Figure 1: this compound's interaction with monoamine transporters.
Experimental Workflow for Neurotoxicity Assessment
The general workflow for assessing the neurotoxicity of this compound in vitro involves a series of sequential steps from cell culture preparation to data analysis.
Figure 2: General experimental workflow for in vitro neurotoxicity studies of NEH.
Limitations and Future Research Directions
The current body of research provides valuable insights into the acute effects of this compound on neuronal cell cultures. However, a significant limitation is the lack of studies investigating the long-term consequences of exposure. Chronic exposure to psychoactive substances can lead to adaptive changes in neuronal circuits, including alterations in gene expression, receptor density, and synaptic plasticity, which are not captured in short-term assays.
Future research should prioritize long-term exposure studies using neuronal cell cultures, including primary neurons and induced pluripotent stem cell (iPSC)-derived neurons, to model chronic use scenarios. Such studies would be instrumental in understanding the potential for lasting neurotoxic effects and neurodevelopmental consequences. Key areas for future investigation include:
-
Synaptic Plasticity: Examining the effects of chronic NEH exposure on long-term potentiation (LTP) and long-term depression (LTD).
-
Gene Expression Analysis: Identifying changes in the expression of genes related to neuronal function, apoptosis, and neuroinflammation following long-term exposure.
-
Oxidative Stress Pathways: Investigating the role of reactive oxygen species (ROS) production and mitochondrial dysfunction in NEH-induced neurotoxicity over extended periods.
-
Glial-Neuronal Interactions: Further exploring the long-term consequences of NEH-induced microglial activation on neuronal health and function.
References
- 1. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THC Treatment Alters Glutamate Receptor Gene Expression in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Ethylhexylone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhexylone is a synthetic cathinone, a class of psychoactive substances that has seen a rise in recreational use. As a result, there is a growing need for robust and reliable analytical methods to detect and quantify this compound in biological matrices for clinical, forensic, and research purposes. These application notes provide detailed protocols for the determination of this compound in various biological samples, focusing on mass spectrometry-based methods due to their high sensitivity and specificity.
Analytical Methods Overview
The primary analytical techniques for the detection of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity to detect the low concentrations of this compound typically present in biological fluids and tissues. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common analytical technique, its application for the detection of synthetic cathinones in biological samples is limited due to lower sensitivity and potential for interferences from the complex sample matrix. The UV spectra of many synthetic cathinones are similar, which can hinder specific identification.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of this compound and related synthetic cathinones in various biological matrices using GC-MS/MS and LC-MS/MS.
| Biological Matrix | Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Matrix Effect |
| Whole Blood | LC-MS/MS | N-Ethylpentylone | 0.01 - 0.5 mg/L[1] | Not Specified | 0.01 mg/L[1] | 84-104% (for cathinones) | Within acceptable thresholds |
| Urine | GC-MS | Synthetic Cathinones | 100 - 1000 ng/mL[2] | 10 - 30 ng/mL[2] | 30 - 100 ng/mL[2] | Not Specified | Not Specified |
| LC-MS/MS | Synthetic Cathinones | 1 - 1000 ng/mL | Not Specified | 1 ng/mL | Not Specified | Not Specified | |
| Oral Fluid | GC-MS/MS | This compound | 35 - 5000 ng/mL | 1.75 ng/mL | 35 ng/mL | >85% | Not Specified |
| Hair | LC-MS/MS | Synthetic Cathinones | 0.01 - 3 ng/mg | 0.006 - 0.052 ng/mg[3] | 0.008 - 0.095 ng/mg[3] | 70 - 106% (for 75% of analytes)[4] | Within acceptable thresholds[3] |
Experimental Protocols
Analysis of this compound in Whole Blood by LC-MS/MS
This protocol is based on a validated method for the determination of synthetic cathinones in postmortem blood.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of whole blood sample in a glass tube, add a suitable deuterated internal standard.
-
Add 1 mL of saturated borate buffer (pH 9.0) and vortex for 30 seconds.
-
Add 4 mL of n-butyl chloride, cap, and gently mix on a rotary mixer for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Add 100 µL of 0.1 M HCl to the organic extract, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes.
-
Aspirate and discard the organic layer.
-
Evaporate the remaining aqueous layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode or equivalent.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound should be optimized.
Analysis of this compound in Urine by GC-MS
This protocol is adapted from a method for the simultaneous determination of multiple synthetic cathinones in human urine.[2]
a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
To 1 mL of urine in a glass tube, add a suitable deuterated internal standard.
-
Add 200 µL of concentrated ammonium hydroxide and 4 mL of a mixture of chloroform and isopropanol (9:1 v/v).
-
Vortex for 1 minute and centrifuge at 3500 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of ethyl acetate and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the tube and heat at 70°C for 20 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS detector or equivalent.
-
Column: A capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound.
Analysis of this compound in Oral Fluid by GC-MS/MS
This protocol is based on a validated method for this compound in oral fluid.
a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
To 200 µL of oral fluid, add 5 µL of a deuterated internal standard and 200 µL of 0.5 M ammonium hydrogen carbonate.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Dry the organic phase under a nitrogen flow.
-
Derivatize the residue with pentafluoropropionic anhydride (PFPA) and dry again.
-
Reconstitute the sample in 50 µL of ethyl acetate for injection into the GC-MS/MS.
b. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable capillary column for drug analysis.
-
Injection Volume: 1 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode with optimized transitions for the PFPA derivative of this compound.
Analysis of this compound in Hair by LC-MS/MS
This protocol is based on a general method for the detection of synthetic cathinones in hair.[3][5]
a. Sample Preparation
-
Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane and methanol to remove external contaminants. Allow the hair to dry completely.
-
Pulverization: Pulverize the decontaminated hair using a ball mill to increase the surface area for extraction.
-
Extraction:
-
To the powdered hair in a tube, add a suitable deuterated internal standard.
-
Add 1 mL of 0.1 M HCl.
-
Ultrasonicate the sample for 1-2 hours.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol and water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with water and methanol.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
-
Final Steps:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
b. LC-MS/MS Instrumentation and Conditions
-
Follow the LC-MS/MS parameters as described in the protocol for whole blood analysis, with potential modifications to the gradient to ensure optimal separation of this compound from any remaining hair matrix components.
Visualizations
Caption: General experimental workflow for this compound analysis in fluid biological samples.
Caption: Experimental workflow for this compound analysis in hair samples.
References
- 1. Colorimetric and fluorescent detection of synthetic cathinones in oral fluid with meso-aryl BODIPYs and Cu(ii) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Colorimetric and fluorescent detection of synthetic cathinones in oral fluid with meso-aryl BODIPYs and Cu(ii) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and quantification of synthetic cathinones and selected piperazines in hair by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry (GC-MS) analysis of N-Ethylhexylone
An Application Note for the Analysis of N-Ethylhexylone by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a synthetic cathinone, a class of new psychoactive substances (NPS) that has seen a significant rise in the illicit drug market.[1][2] As a derivative of cathinone, the psychoactive component in the khat plant, this compound exhibits stimulant properties. The structural similarities among synthetic cathinones, including isomers like N-butyl-norbutylone, present a significant challenge for forensic and toxicological analysis.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the identification and quantification of synthetic cathinones in various matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected results.
Principle of the Method
This method employs gas chromatography (GC) to separate this compound from other components in a sample matrix. The separated analyte is then introduced into a mass spectrometer (MS) for detection and identification. The mass spectrometer bombards the this compound molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum, which is a fingerprint of the molecule's structure, allows for confident identification.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are general protocols for seized materials and biological samples.
For Seized Powders, Capsules, or Tablets:
-
Accurately weigh a representative sample of the homogenized material.
-
Dissolve the sample in methanol to a concentration of 1 mg/mL.[4]
-
Vortex the solution to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble excipients.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis. An internal standard, such as eicosane, can be added to the methanol at a concentration of 1 mg/mL for quantitative analysis.[4]
For Biological Matrices (Urine, Blood):
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to isolate synthetic cathinones from biological matrices.[5]
Liquid-Liquid Extraction (LLE) Protocol Example:
-
To 1 mL of the biological sample (e.g., urine), add an appropriate internal standard.
-
Add a buffering agent to adjust the pH, if necessary. For cathinones, an alkaline pH is often used.
-
Add 3 mL of an organic solvent such as ethyl acetate.
-
Vortex for 2 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of methanol or ethyl acetate for injection into the GC-MS.[6]
Note on Derivatization:
Synthetic cathinones can be thermally labile.[7] While some methods analyze them directly, derivatization with reagents like trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve thermal stability and chromatographic peak shape.[7][8] However, the provided instrumental method has been used for the analysis of underivatized this compound.[2]
GC-MS Instrumentation and Parameters
The following parameters have been successfully used for the analysis of this compound.[2]
| Parameter | Setting |
| Gas Chromatograph | Thermo Trace Ultra or equivalent |
| Column | Rxi®-5Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column[2] |
| Injector Temperature | 260°C[2] |
| Injection Volume | 1 µL[2] |
| Injection Mode | Split (1:50)[2] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min[2] |
| Oven Program | Initial temperature 100°C, hold for 2 min, then ramp at 20°C/min to 260°C[2] |
| Mass Spectrometer | Thermo ITQ900 or equivalent |
| MS Transfer Line Temp. | 250°C[2] |
| MS Source Temperature | 250°C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Scan Range | 40-500 amu |
Results and Data Presentation
Mass Spectral Fragmentation of this compound
The electron ionization mass spectrum of this compound is characterized by specific fragment ions. The fragmentation is dominated by the α-cleavage of the bond between the carbonyl group and the alpha-carbon, leading to the formation of a stable iminium ion.[8]
The predicted EI-MS fragmentation pathway for this compound shows a main fragment ion at m/z 114.[3][9] Other less intense fragments may also be present.[3] It is crucial to note that isomers of this compound can produce very similar mass spectra, which can make unambiguous identification based on EI fragmentation alone challenging.[2][3]
Key Diagnostic Ions for this compound:
| m/z | Description |
| 114 | Main fragment ion (iminium ion)[3] |
Quantitative Data
| Parameter | Typical Performance for Synthetic Cathinones |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL[5] |
| Limit of Quantification (LOQ) | 1 - 20 ng/mL[5] |
| Linearity (R²) | > 0.99 |
| Intra- and Inter-assay Precision | < 15% |
| Accuracy | 85-115% |
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
Conclusion
The described GC-MS method provides a reliable approach for the identification of this compound. The protocol for sample preparation and the specified instrumental parameters can be adapted for the analysis of this compound in both forensic and research settings. Due to the potential for co-eluting isomers with similar fragmentation patterns, chromatographic separation is critical, and the use of reference standards is essential for confident identification. For quantitative applications, a thorough method validation should be performed.
References
- 1. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. unodc.org [unodc.org]
- 5. ovid.com [ovid.com]
- 6. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojp.gov [ojp.gov]
- 8. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for N-Ethylhexylone
An Application Note for the Analysis of N-Ethylhexylone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
This compound is a synthetic cathinone, a class of new psychoactive substances (NPS) that has emerged on the illicit drug market.[1][2] As a stimulant of the cathinone class, it poses a significant challenge to forensic and toxicological laboratories requiring sensitive and specific methods for its identification and quantification in various matrices.[3] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.
This compound, with the chemical structure 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one, is an isomer of other synthetic cathinones, such as N-butyl-norbutylone.[1][2] The use of ESI-MS/MS allows for the differentiation of these isomers through unique fragmentation patterns, enabling reliable compound identification.[2]
Principle
This method employs liquid chromatography (LC) for the separation of this compound from other sample components, followed by tandem mass spectrometry (MS/MS) for detection and quantification. The high selectivity and sensitivity of the MS/MS detector, operating in Multiple Reaction Monitoring (MRM) mode, allow for accurate measurement of the analyte even at low concentrations. The method is based on the monitoring of the transition from the protonated molecule [M+H]⁺ to specific product ions.
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS) (e.g., this compound-d5 or a structurally similar deuterated cathinone)
-
Methanol (HPLC or LC-MS grade)[2]
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (for complex matrices)
-
Volumetric flasks, pipettes, and autosampler vials
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol or the initial mobile phase composition.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate matrix (e.g., blank urine, blood) with the working standard solutions to achieve a desired concentration range. A typical range for related cathinones is 0.01 to 0.5 mg/L.[4]
Sample Preparation
The sample preparation method should be chosen based on the matrix.
A. Simple Dilution (for pure materials or high concentration samples):
-
Dissolve 10 mg of the sample in 1 mL of methanol.[2]
-
Perform a 100-fold dilution by taking a 10 µL aliquot and diluting it with 990 µL of methanol.[2]
-
Transfer to an autosampler vial for analysis.
B. Urine Sample Preparation (Dilute-and-Shoot):
-
To 50 µL of urine sample, add the internal standard.
-
Add 100 µL of a mixture of acetonitrile/methanol (95:5, v/v).[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
C. Biological Fluids (e.g., Blood, Serum) using Solid Phase Extraction (SPE):
-
To 1 mL of sample (e.g., blood, serum), add the internal standard.
-
Pre-treat the sample as recommended by the SPE cartridge manufacturer (e.g., addition of buffer, sonication).
-
Condition the SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water and buffer.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with buffer, water, and a low-percentage organic solvent).
-
Elute the analyte with an appropriate elution solvent (e.g., methanol containing a small percentage of a weak base like ammonia).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Method and Parameters
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 2 mM Ammonium Formate |
| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 - 550 °C |
| IonSpray Voltage | 4500 - 5500 V |
| Curtain Gas | 30 - 40 psi |
| Collision Gas | Nitrogen |
| Resolution | Q1: Unit, Q3: Unit |
Table 3: this compound MRM Transitions
The protonated molecule of this compound is observed at m/z 264.16.[2] Based on its fragmentation, the following MRM transitions can be used for quantification and confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Function |
| 264.2 | 219.1 | Quantifier |
| 264.2 | 189.1 | Qualifier 1 |
| 264.2 | 114.1 | Qualifier 2 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Caption: General workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profile of N-ethylhexedrone, N-ethylpentedrone, and 4-chloromethcathinone in urine samples by UHPLC-QTOF-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Ethylhexylone Reference Standards
These application notes provide detailed information and protocols for the use of N-Ethylhexylone analytical reference standards. This document is intended for researchers, scientists, and drug development professionals engaged in the analytical, pharmacological, and toxicological study of this synthetic cathinone.
Overview of this compound
This compound (also known as N-Ethylhexedrone or NEH) is a synthetic stimulant of the cathinone class.[1] It is structurally related to other novel psychoactive substances (NPS) and functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Some research also indicates activity at the serotonin transporter, which may contribute to its psychoactive effects.[1][3] First synthesized in 1964 by Boehringer Ingelheim, it has emerged on the illicit drug market in recent years, often sold as a "designer drug" or "bath salt".[2] The availability of well-characterized, high-purity reference standards is crucial for the accurate identification, quantification, and toxicological assessment of this compound in forensic and research settings.[4][5]
Physicochemical Properties and Data
Proper characterization of a reference standard is fundamental to its use in research. The data presented below is compiled from various analytical sources.
Table 1: Physicochemical Properties of this compound Reference Standard
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one | [6] |
| Chemical Formula | C₁₅H₂₁NO₃ | [6] |
| Molar Mass | 263.337 g·mol⁻¹ | [6] |
| CAS Number | 802605-02-3 | [6] |
| Purity (Typical) | ≥98% | [7] |
| Appearance | Crystalline solid; White or off-white powder | [4][7] |
| Solubility (HCl salt) | DMF: 2.5 mg/mLDMSO: 14 mg/mLPBS (pH 7.2): 3 mg/mLMethanol: 1 mg/mLEthanol: 0.25 mg/mL | [7] |
| UV λmax | 236, 282, 320 nm |[7] |
Pharmacology and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of monoamine transporters.[3] Like other stimulants, it blocks the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters.[3][8] The benzodioxole moiety present in its structure may also contribute to interactions with the serotonin transporter (SERT).[1] This dual action on dopamine and serotonin systems can result in both stimulant and entactogenic effects.[1]
Caption: Mechanism of this compound at the synapse.
Application Note: Analytical Characterization Protocols
Accurate identification of this compound in seized materials or research samples is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.[9][10]
Caption: General workflow for analytical characterization.
Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of this compound. Laboratories should validate methods according to their specific instrumentation and requirements.[4]
-
Instrumentation: Standard Gas Chromatograph with Electron Ionization (EI) Mass Spectrometer.
-
Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of methanol. Dilute as necessary.
-
GC Conditions:
-
Column: Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 20°C/min to 300°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-500 m/z.
-
-
Expected Results: The primary fragmentation involves an alpha-cleavage, which is common for cathinones.[9] The resulting fragment ions are key identifiers.
Table 2: Key GC-EI-MS Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation | Source(s) |
|---|---|---|
| 263 | Molecular Ion [M]⁺ (low abundance) | [6] |
| 114 | Result of cleavage between C1 and C2 (α-cleavage), often the base peak. [CH₂(CH₂)₃CH=N⁺H(CH₂CH₃)] | [9] |
| 163 | Benzoyl Ion [C₈H₇O₃]⁺ |[11] |
Protocol: LC-QTOF-MS Analysis
High-resolution mass spectrometry provides accurate mass data, confirming the elemental composition.
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.
-
Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of methanol. Further dilute with the initial mobile phase.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan with collision-induced dissociation (CID) fragmentation.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy: Ramped (e.g., 15-35 V) to obtain rich fragmentation spectra.[11]
-
-
Expected Results: The protonated molecule [M+H]⁺ is observed with high mass accuracy. For C₁₅H₂₂NO₃, the calculated exact mass is 264.1600 m/z. Experimental results have shown this peak at ~264.1597 m/z, confirming the molecular formula.[9]
Application Note: Quantitative Analysis in Biological Matrices
This section provides a protocol for quantifying this compound in blood, relevant for forensic toxicology and clinical research. The method uses Liquid-Liquid Extraction (LLE) for sample cleanup followed by LC-MS/MS analysis.
Protocol: Sample Preparation (LLE)
-
Materials: Whole blood sample, internal standard (e.g., this compound-d5), 1M sodium hydroxide, extraction solvent (e.g., ethyl acetate/hexane mixture).
-
Procedure:
-
To 1 mL of blood sample in a glass tube, add the internal standard.
-
Vortex briefly.
-
Add 100 µL of 1M NaOH to basify the sample.
-
Add 3 mL of extraction solvent.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
Protocol: LC-MS/MS Quantification
This protocol is based on methods for similar synthetic cathinones and should be fully validated.[10][12]
-
Instrumentation: UHPLC coupled to a Triple Quadrupole (QqQ) Mass Spectrometer.
-
LC Conditions: Use conditions similar to the LC-QTOF-MS method described in section 4.2.
-
MS/MS Conditions:
-
Ion Source: ESI, positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing the reference standard. For this compound, the precursor ion would be the protonated molecule (m/z 264.2). Product ions would be selected from its most intense fragments (e.g., m/z 163 and 114).
-
-
Quantification: Create a calibration curve using fortified blank blood samples with known concentrations of the this compound reference standard.
Table 3: Example Validation Parameters for Cathinone Quantification in Blood (Note: These values are based on a published method for a related cathinone, N-ethylnorpentylone, and serve as a typical performance target.)[10]
| Parameter | Example Value |
|---|---|
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Linear Range | 5 - 500 ng/mL |
| Intra/Inter-day Precision | < 15% RSD |
| Accuracy | 85 - 115% |
Synthesis and Purification Overview
This compound reference standards are produced via synthetic organic chemistry. The general process involves the alkylation of a propiophenone precursor.[1]
Caption: Logical workflow for this compound synthesis.
The final product is rigorously purified using techniques like recrystallization or chromatography to achieve the high purity required for a reference standard.[1] The identity and purity are then confirmed by the analytical methods described above.
Handling and Storage of Reference Standards
-
Storage: Store the reference standard at -20°C for long-term stability.[7]
-
Handling: This product is for research and forensic applications only and is not for human or veterinary use.[5][7] Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solutions: Prepare stock solutions in appropriate solvents. Store stock solutions at -20°C. Before use, allow solutions to warm to room temperature and vortex to ensure homogeneity.
References
- 1. Buy this compound | 802605-02-3 [smolecule.com]
- 2. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. unodc.org [unodc.org]
- 5. noramco.com [noramco.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Vitro Models for Studying N-Ethylhexylone Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhexylone (NEH) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has emerged as a significant public health concern. As a norepinephrine-dopamine reuptake inhibitor (NDRI), NEH primarily exerts its stimulant effects by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[1][2] Understanding the detailed mechanism of action, neurotoxicity, and metabolic fate of NEH is crucial for developing diagnostic tools, clinical interventions, and public health policies. This document provides detailed application notes and experimental protocols for utilizing in vitro models to study the pharmacological and toxicological effects of this compound.
Data Summary: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the in vitro effects of this compound.
Table 1: Monoamine Transporter Inhibition by this compound
| Transporter | IC50 Value (µM) | Cell Line | Assay Type |
| Dopamine Transporter (DAT) | 0.0467[1][2] | HEK293 cells expressing hDAT | [³H]dopamine uptake inhibition |
| Norepinephrine Transporter (NET) | 0.0978[1][2] | HEK293 cells expressing hNET | [³H]norepinephrine uptake inhibition |
| Serotonin Transporter (SERT) | 4.88[2] | HEK293 cells expressing hSERT | [³H]serotonin uptake inhibition |
Table 2: Cytotoxicity of this compound in Neuronal and Microglial Cell Lines
| Cell Line | Effect | Concentration | Assay |
| Human Nerve Cell Lines | Neuronal viability loss | 100 µM[3] | Not specified |
| Human Microglia | Cell viability loss | 100 µM[3] | Not specified |
| PC12 Cells | Concentration-dependent decrease in cell viability | Cytotoxicity observed starting at 0.10 mM for related cathinones[4][5] | WST-8 assay |
| SH-SY5Y Cells | Cytotoxicity reported, with LC50 values for related cathinones ranging from 0.6 to 2.5 mM[6][7] | MTT assay |
Experimental Protocols
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This protocol details the methodology for assessing the potency of this compound to inhibit dopamine, norepinephrine, and serotonin transporters expressed in HEK293 cells.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
2. Assay Procedure:
- On the day of the experiment, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
- Prepare serial dilutions of this compound in KRH buffer.
- Pre-incubate the cells with 100 µL of the this compound dilutions or vehicle control for 10-20 minutes at 37°C.
- Prepare the radioligand solution by mixing the respective [³H]-labeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) with unlabeled neurotransmitter to achieve the desired final concentration.
- Initiate the uptake by adding 25 µL of the radioligand solution to each well.
- Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
- Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
- Lyse the cells with 1% sodium dodecyl sulfate (SDS).
- Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
- Subtract non-specific uptake from all measurements.
- Plot the percentage of inhibition against the logarithm of this compound concentration.
- Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on neuronal cell lines such as SH-SY5Y or PC12.
1. Cell Culture and Plating:
- Culture SH-SY5Y or PC12 cells in their recommended growth medium. For PC12 cells, differentiation may be induced with Nerve Growth Factor (NGF) for a more neuron-like phenotype.[4]
- Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
2. Treatment with this compound:
- Prepare serial dilutions of this compound in the appropriate cell culture medium.
- Remove the old medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
- Incubate the plates for 24 or 48 hours at 37°C in a humidified CO₂ incubator.
3. MTT Assay:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of the blank wells (medium with MTT and solubilizing agent but no cells).
- Express the cell viability as a percentage of the vehicle-treated control cells.
- Plot the percentage of cell viability against the logarithm of this compound concentration.
- Calculate the IC50 or LC50 value from the dose-response curve.
Protocol 3: Microglial Activation Assay
This protocol provides a framework for assessing the effect of this compound on microglial activation using morphology and marker expression analysis.
1. Cell Culture and Plating:
- Culture a human microglial cell line (e.g., HMC3) in the recommended medium.
- Seed the cells onto glass coverslips in a 24-well plate and allow them to adhere.
2. Treatment:
- Treat the cells with various concentrations of this compound for 24 hours. A positive control for activation, such as lipopolysaccharide (LPS), should be included.
3. Immunocytochemistry:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA).
- Incubate with a primary antibody against a microglial activation marker, such as Iba1 (for morphology) or CD68 (for phagocytic activity), overnight at 4°C.[8][9]
- Wash and incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides.
4. Image Acquisition and Analysis:
- Acquire images using a fluorescence microscope.
- Morphological Analysis: Quantify changes in microglial morphology. Activated microglia typically retract their processes and adopt a more amoeboid shape.[10][11] Measure parameters such as cell area and perimeter using image analysis software (e.g., ImageJ).
- Marker Expression Analysis: Quantify the fluorescence intensity of the activation marker (e.g., CD68) per cell. An increase in intensity indicates activation.
5. Cytokine Measurement (Optional):
- Collect the cell culture supernatant before fixation.
- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit or a multiplex cytokine assay.[12][13]
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: this compound's interaction with monoamine transporters.
Caption: Postulated neurotoxicity signaling pathway for this compound.
References
- 1. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]
- 2. ecddrepository.org [ecddrepository.org]
- 3. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microglia Activation State Markers: R&D Systems [rndsystems.com]
- 13. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
In Vivo Research Models for N-Ethylhexylone Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo research models to characterize the pharmacology of N-Ethylhexylone (NEH), a synthetic cathinone. The following sections detail experimental protocols for key behavioral and physiological assays, present quantitative data in a structured format, and include visualizations of experimental workflows and signaling pathways.
Behavioral Pharmacology
Locomotor Activity
Application: To assess the psychostimulant effects of this compound by measuring changes in spontaneous locomotor activity in rodents.
Experimental Protocol: Open-Field Assay
-
Animals: Male Swiss-Webster mice are commonly used.[1] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.
-
Apparatus: A square open-field arena (e.g., 42 x 42 x 42 cm) made of non-reflective material.[2] The arena is placed in a sound-attenuating chamber with controlled lighting (e.g., 100-200 lux).[3] An automated video tracking system (e.g., Biobserve Viewer, ANY-maze) is used to record and analyze the animal's activity.[4]
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (doses ranging from 1 to 64 mg/kg, intraperitoneally) or vehicle (e.g., saline).[5]
-
Immediately after injection, place the mouse in the center of the open-field arena.
-
Record locomotor activity for a period of 60 to 240 minutes.[1]
-
-
Data Analysis: The primary endpoint is the total distance traveled (in cm). Other parameters such as time spent in the center of the arena versus the periphery can be used to assess anxiety-like behavior.[2] Data is typically analyzed using a one-way ANOVA followed by post-hoc tests for multiple comparisons.
Quantitative Data Summary: Locomotor Activity
| Compound | Dose (mg/kg, i.p.) | Animal Model | Peak Effect Duration | Maximal Stimulant Effect Comparison | Reference |
| This compound | 1-64 | Swiss-Webster Mice | 4 hours | Similar to cocaine and methamphetamine | [1] |
| Cocaine | 1-40 | Swiss-Webster Mice | 2-3 hours | - | [1] |
| Methamphetamine | 0.1-5.6 | Swiss-Webster Mice | 2-3 hours | - | [1] |
Rewarding Effects
Application: To evaluate the abuse potential of this compound by assessing its rewarding properties using the conditioned place preference (CPP) paradigm.
Experimental Protocol: Conditioned Place Preference
-
Animals: Male mice are frequently used.[5]
-
Apparatus: A two-chambered CPP box with distinct visual and tactile cues in each chamber. A central, neutral compartment may separate the two conditioning chambers.[6]
-
Procedure: The protocol consists of three phases:
-
Pre-Conditioning (Baseline): On day 1, place the mouse in the central compartment and allow free access to both chambers for 15-20 minutes to determine initial preference.
-
Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, administer this compound (e.g., 4 or 16 mg/kg, i.p.) and confine the mouse to one chamber for 30 minutes.[5] On alternate days (vehicle conditioning), administer vehicle and confine the mouse to the opposite chamber for 30 minutes. The pairing of the drug with the non-preferred chamber is a common strategy in a biased design.[6]
-
Post-Conditioning (Test): The day after the last conditioning session, place the mouse in the central compartment and allow free access to both chambers for 15-20 minutes, with no drug administration.
-
-
Data Analysis: The primary endpoint is the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. Data are typically analyzed using a paired t-test or two-way ANOVA.
Quantitative Data Summary: Conditioned Place Preference
| Compound | Dose (mg/kg, i.p.) | Animal Model | Outcome | Reference |
| This compound | 4 | Mice | Significant place preference shift | [5] |
| This compound | 16 | Mice | Significant place preference shift | [5] |
Subjective Effects
Application: To determine if the subjective effects of this compound are similar to those of known drugs of abuse, such as cocaine or methamphetamine, using a drug discrimination paradigm.
Experimental Protocol: Drug Discrimination
-
Animals: Male Sprague-Dawley rats are often used.[1]
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a food dispenser.[7]
-
Procedure:
-
Training: Rats are trained to press one lever after receiving an injection of a known psychostimulant (e.g., methamphetamine or cocaine) and the other lever after a vehicle injection to receive a food reward.[1][7] Training continues until a high level of accuracy (e.g., >80% correct responses) is achieved.
-
Testing: Once trained, rats are administered various doses of this compound, and the percentage of responses on the drug-appropriate lever is recorded.
-
-
Data Analysis: The primary endpoint is the percentage of responses on the drug-paired lever. Full substitution is generally considered to have occurred if the percentage of drug-lever responding is 80% or greater.
Quantitative Data Summary: Drug Discrimination
| Training Drug | Test Compound | Animal Model | Outcome | Reference |
| Methamphetamine | This compound | Sprague-Dawley Rats | Full substitution | [1] |
| Cocaine | This compound | Sprague-Dawley Rats | Full substitution | [1] |
Neuropharmacology
Neurochemical Effects
Application: To measure the effects of this compound on extracellular levels of key neurotransmitters, such as dopamine and serotonin, in specific brain regions associated with reward and addiction (e.g., the nucleus accumbens).
Experimental Protocol: In Vivo Microdialysis
-
Animals: Male Sprague-Dawley rats.[8]
-
Surgery: Surgically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens) under anesthesia. Allow for a recovery period of at least 48 hours.
-
Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 10-20 minutes.
-
Administer this compound (systemically or via retrodialysis through the probe).
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
-
Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[8][9]
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline average. Analyze data using a repeated-measures ANOVA.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound's action on monoamine transporters.
Cardiovascular Pharmacology
Application: To assess the cardiovascular effects of this compound, as synthetic cathinones are known to induce tachycardia and hypertension.[10]
Experimental Protocol: Cardiovascular Monitoring in Rodents
-
Animals: Male Sprague-Dawley rats.
-
Surgery: Implant telemetry transmitters for the measurement of blood pressure, heart rate, and body temperature. Allow for a recovery period of at least one week.
-
Procedure:
-
Record baseline cardiovascular parameters in conscious, freely moving rats.
-
Administer this compound at various doses.
-
Continuously monitor and record cardiovascular parameters for several hours post-administration.
-
-
Data Analysis: Calculate the change from baseline for blood pressure and heart rate at different time points. Analyze the data using a repeated-measures ANOVA.
Pharmacokinetics and Metabolism
Application: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and identify its major metabolites.
Experimental Protocol: Pharmacokinetic and Metabolite Analysis
-
Animals: Male mice.
-
Procedure:
-
Administer a single dose of this compound (e.g., 64 mg/kg, i.p.).[11]
-
Collect blood samples at various time points via cardiac puncture or tail vein sampling.[12]
-
Collect urine and feces over a 24-hour period using metabolic cages.[11]
-
Harvest brains at the same time points as blood collection for brain-to-plasma ratio determination.[13]
-
-
Analysis:
-
Quantify the concentration of this compound and its metabolites in plasma, urine, and brain homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for plasma and brain.[12][14]
Quantitative Data Summary: this compound Metabolism in Mice (24h Urine)
| Compound | Concentration (µg/mL) | Metabolic Pathway | Reference |
| This compound (Parent) | 58.3 ± 14.4 | - | [11] |
| N-dealkylated metabolite | ~80 | N-dealkylation | [11] |
| Other metabolites | Detected | Ketone reduction, hydroxylation | [11] |
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MPD: JaxCC1: project protocol [phenome.jax.org]
- 4. Open field test for mice [protocols.io]
- 5. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic, behavioral, and brain activity effects of Δ9-tetrahydrocannabinol in adolescent male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cris.unibo.it [cris.unibo.it]
N-Ethylhexylone: A Potent Tool for Interrogating the Dopamine Transporter
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethylhexylone (NEH) is a synthetic cathinone that has emerged as a valuable research tool for studying the dopamine transporter (DAT). As a potent dopamine reuptake inhibitor, NEH exhibits a distinct pharmacological profile, with a high affinity for the dopamine transporter and moderate to low affinity for the serotonin and norepinephrine transporters. This selectivity makes this compound a useful compound for investigating the specific roles of DAT in neurotransmission and for screening potential therapeutic agents targeting dopaminergic pathways. This document provides detailed application notes and protocols for utilizing this compound in dopamine transporter binding assays.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
| Transporter | Parameter | Value (µM) | Reference |
| hDAT | Ki (Binding Affinity) | 0.171 ± 0.038 | [1] |
| IC50 (Uptake Inhibition) | 0.0467 ± 0.0040 | [1] | |
| hSERT | Ki (Binding Affinity) | 11.4 ± 1.8 | [1] |
| IC50 (Uptake Inhibition) | 4.88 ± 0.47 | [1] | |
| hNET | Ki (Binding Affinity) | 1.259 ± 0.043 | [1] |
| IC50 (Uptake Inhibition) | 0.0978 ± 0.0083 | [1] |
Experimental Protocols
Radioligand Binding Assay for DAT
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT) expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing hDAT
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: Krebs-HEPES buffer (pH 7.4) containing 122 mM NaCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 µM pargyline, 100 µM tropolone, 0.2% glucose, and 0.02% ascorbic acid.[2]
-
Radioligand: [¹²⁵I]RTI-55 (a cocaine analog that binds to DAT)
-
Non-specific binding control: 5 µM Mazindol[2]
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-hDAT cells to confluence in appropriate flasks.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation as per standard laboratory protocols.
-
Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well microplate, add the following in a final volume of 250 µL per well:
-
50 µL of membrane preparation (5-15 µg of protein).[2]
-
25 µL of varying concentrations of this compound (or vehicle for total binding).
-
25 µL of Assay Buffer for competitor wells or 5 µM Mazindol for non-specific binding wells.[2]
-
Pre-incubate for 10 minutes at room temperature.[2]
-
Add 25 µL of [¹²⁵I]RTI-55 (final concentration of 40-80 pM).[2]
-
-
Incubate the plate for 2 hours at 4°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Dopamine Uptake Inhibition Assay
This protocol outlines a method to measure the potency (IC₅₀) of this compound in inhibiting the uptake of [³H]dopamine into HEK293 cells stably expressing hDAT.
Materials:
-
HEK293 cells stably expressing hDAT
-
Cell culture medium
-
Krebs-HEPES buffer (pH 7.4)
-
[³H]Dopamine
-
Non-specific uptake control: 5 µM Mazindol[2]
-
This compound stock solution
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture:
-
Seed HEK-hDAT cells in 96-well plates and grow to confluence.
-
-
Uptake Assay:
-
On the day of the experiment, wash the cells once with Krebs-HEPES buffer.
-
Pre-incubate the cells for 10 minutes with 50 µL of varying concentrations of this compound (or vehicle for control uptake, or 5 µM Mazindol for non-specific uptake) in Krebs-HEPES buffer.[2]
-
Initiate the uptake by adding 50 µL of Krebs-HEPES buffer containing [³H]dopamine (final concentration of 20 nM).[2]
-
Incubate for 10 minutes at room temperature.[2]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold Krebs-HEPES buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
References
Application Notes and Protocols for the Quantification of N-Ethylhexylone in Urine and Blood
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of N-Ethylhexylone, a synthetic cathinone, in human urine and blood samples. The methodologies described are based on established analytical techniques for related new psychoactive substances (NPS) and are intended for forensic and clinical toxicology applications.
Introduction
This compound is a synthetic cathinone that has emerged on the illicit drug market. As with many new psychoactive substances, validated analytical methods for its detection and quantification in biological matrices are crucial for clinical and forensic investigations. This document outlines protocols using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are common techniques for the analysis of synthetic cathinones.[1] While specific validated quantitative data for this compound is limited in publicly available literature, the provided protocols are adapted from methods used for structurally similar compounds.[2][3][4][5]
Analytical Methods Overview
Both GC-MS and LC-MS/MS are powerful techniques for the identification and quantification of synthetic cathinones in biological samples.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for volatile and thermally stable compounds. Derivatization is often required for polar analytes like cathinones to improve their chromatographic behavior.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, often requiring less sample preparation and no derivatization, making it a preferred method for many forensic toxicology laboratories.[6][7]
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in urine using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation: Dilute-and-Shoot
A simple "dilute-and-shoot" method can often be employed for urine samples, which minimizes sample preparation time and potential for analyte loss.[8]
-
Step 1: Centrifuge the urine sample at 3000 rpm for 10 minutes to pellet any particulate matter.
-
Step 2: Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Step 3: Add 900 µL of a solution of 0.1% formic acid in water.
-
Step 4: Add an appropriate deuterated internal standard (e.g., N-ethylpentylone-d5) to a final concentration of 100 ng/mL.
-
Step 5: Vortex the sample for 30 seconds.
-
Step 6: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by direct infusion of a standard solution. Based on its structure, the protonated molecule [M+H]+ would be at m/z 264.2.[9]
3. Method Validation Parameters (Hypothetical)
The following table outlines the typical validation parameters that would need to be established for this method. The values provided are hypothetical and based on typical performance for similar assays.[10][11]
| Parameter | Target Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 115% |
Protocol 2: Quantification of this compound in Blood by GC-MS
This protocol details a method for the quantitative analysis of this compound in whole blood using gas chromatography-mass spectrometry following liquid-liquid extraction and derivatization.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a common technique to extract drugs from complex biological matrices like blood.[2]
-
Step 1: Pipette 1 mL of whole blood into a 15 mL glass tube.
-
Step 2: Add an appropriate deuterated internal standard (e.g., N-ethylpentylone-d5).
-
Step 3: Add 1 mL of saturated sodium borate buffer (pH 9.0).
-
Step 4: Add 5 mL of n-butyl chloride.
-
Step 5: Cap and rock/vortex for 15 minutes.
-
Step 6: Centrifuge at 3000 rpm for 10 minutes.
-
Step 7: Transfer the upper organic layer to a clean tube.
-
Step 8: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
Derivatization is often necessary to improve the volatility and thermal stability of cathinones for GC-MS analysis.[3]
-
Step 1: Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Step 2: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Step 3: Cap the tube and heat at 70°C for 30 minutes.
-
Step 4: Cool to room temperature and transfer to a GC-MS autosampler vial.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan. The characteristic fragment ions for this compound would need to be determined from a standard.[9][12]
4. Method Validation Parameters (Hypothetical)
The following table outlines the typical validation parameters that would need to be established for this GC-MS method.
| Parameter | Target Value |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 80% |
Visualized Experimental Workflows
Caption: Workflow for this compound quantification in urine.
Caption: Workflow for this compound quantification in blood.
Data Presentation Summary
The following tables summarize the expected quantitative performance of the described methods. These are target values for method validation and may vary based on instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method for this compound in Urine (Hypothetical Performance)
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| LOQ | 1 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: GC-MS Method for this compound in Blood (Hypothetical Performance)
| Parameter | Value |
| Linearity Range | 5 - 500 ng/mL |
| LOQ | 5 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Conclusion
The protocols provided in these application notes offer a starting point for the development of robust and reliable methods for the quantification of this compound in urine and blood. It is imperative that any laboratory implementing these methods performs a full in-house validation to ensure the results are accurate and defensible, following guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[10][11] Further research is needed to determine the specific metabolites of this compound and to establish definitive concentration ranges associated with toxicity and impairment.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. researchgate.net [researchgate.net]
- 4. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. art.torvergata.it [art.torvergata.it]
- 9. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of N-Ethylhexylone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhexylone is a synthetic cathinone and a chiral molecule, existing as two enantiomers, (R)-N-Ethylhexylone and (S)-N-Ethylhexylone. As with many psychoactive substances, the individual enantiomers may exhibit different pharmacological and toxicological profiles. Enantioselective analysis is therefore crucial for forensic identification, pharmacological research, and clinical toxicology. Synthetic cathinones primarily exert their effects by interacting with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2][3] Enantiomers of related cathinones have shown different potencies at these transporters, highlighting the importance of chiral separation.[1][4]
These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two common and effective techniques for enantioseparation.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the expected chromatographic parameters for the chiral separation of this compound enantiomers based on methods developed for structurally similar cathinones.
Table 1: Predicted HPLC Chiral Separation Parameters
| Parameter | Enantiomer 1 (e.g., R-N-Ethylhexylone) | Enantiomer 2 (e.g., S-N-Ethylhexylone) |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |
| Separation Factor (α) | \multicolumn{2}{c | }{~ 1.2} |
| Theoretical Plates (N) | > 5000 | > 5000 |
Table 2: Predicted SFC Chiral Separation Parameters
| Parameter | Enantiomer 1 (e.g., R-N-Ethylhexylone) | Enantiomer 2 (e.g., S-N-Ethylhexylone) |
| Retention Time (t_R) | ~ 2.8 min | ~ 3.5 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |
| Separation Factor (α) | \multicolumn{2}{c | }{~ 1.25} |
| Theoretical Plates (N) | > 7000 | > 7000 |
Experimental Protocols
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol describes a normal-phase HPLC method for the enantioseparation of this compound. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[5]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Stationary Phase: Lux® Amylose-2 [Amylose tris(3,5-dimethylphenylcarbamate)] column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane/Ethanol/Diethylamine (DEA) (90:10:0.1, v/v/v)
-
This compound racemic standard
-
Solvents: HPLC grade n-Heptane, Ethanol (200 proof), and Diethylamine (DEA)
-
Sample vials and syringes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-Heptane, 100 mL of Ethanol, and 1 mL of Diethylamine. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Dissolve the this compound racemic standard in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC System Setup:
-
Install the Lux® Amylose-2 chiral column in the column compartment.
-
Set the column temperature to 25°C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 254 nm.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample onto the column.
-
Start the data acquisition and run the analysis for approximately 15 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the retention time (t_R), resolution (R_s), separation factor (α), and theoretical plates (N) for each peak.
-
Protocol 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[6][7][8][9]
Materials and Equipment:
-
Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator and UV detector
-
Chiral Stationary Phase: Chiralpak® IC [Cellulose tris(3,5-dichlorophenylcarbamate)] column (e.g., 150 x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO2 and Methanol with 0.1% Diethylamine (DEA)
-
This compound racemic standard
-
Supercritical fluid grade CO2
-
SFC grade Methanol and Diethylamine (DEA)
-
Sample vials and syringes
Procedure:
-
Mobile Phase Preparation: The mobile phase consists of supercritical CO2 as the main component and a modifier of Methanol with 0.1% DEA. The modifier is prepared by adding 1 mL of DEA to 1 L of Methanol.
-
Sample Preparation: Dissolve the this compound racemic standard in Methanol to a final concentration of 1 mg/mL.
-
SFC System Setup:
-
Install the Chiralpak® IC column in the column oven.
-
Set the column temperature to 40°C.
-
Set the back-pressure regulator to 150 bar.
-
Set the initial mobile phase conditions to 95% CO2 and 5% Methanol (with 0.1% DEA).
-
Equilibrate the column with the mobile phase at a flow rate of 2.5 mL/min for approximately 10 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 254 nm.
-
-
Injection and Data Acquisition:
-
Inject 5 µL of the prepared sample.
-
A typical gradient could be to increase the modifier percentage from 5% to 20% over 5 minutes.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the peaks for the two enantiomers.
-
Calculate the retention time (t_R), resolution (R_s), separation factor (α), and theoretical plates (N).
-
Visualizations
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Caption: Plausible mechanism of action for this compound enantiomers at monoamine transporters.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
Application Note: Spectroscopic and Chromatographic Characterization of N-Ethylhexylone and Its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethylhexylone is a synthetic cathinone, a class of new psychoactive substances (NPS) that pose significant challenges to forensic and toxicological laboratories.[1] Structurally, it is 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one.[1][2] The primary analytical challenge lies in its differentiation from constitutional isomers, such as N-butyl-norbutylone [1-(2H-1,3-benzodioxol-5-yl)-2-(butylamino)butan-1-one], which share the same molecular formula (C₁₅H₂₁NO₃) and nominal mass.[2][3][4] Unambiguous identification is critical for legislative control, public safety, and understanding structure-activity relationships.[5] This document provides detailed protocols for the spectroscopic characterization of this compound and its isomers using a multi-technique approach, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key quantitative data for the differentiation of this compound and its isomer, N-butyl-norbutylone, based on published analytical studies.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data [3]
| Compound | Retention Index (if available) | Key Fragment Ions (m/z) in EI-MS |
| This compound | N/A | 114 (main fragment), 58, 149 |
| N-butyl-norbutylone | N/A | 114 (main fragment), 58, 149 |
Note: The Electron Impact (EI) fragmentation patterns for these isomers are very similar, making GC-MS alone insufficient for differentiation.[3]
Table 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Data [1][3]
| Compound | Precursor Ion [M+H]⁺ (m/z) | Differentiating Product Ions (m/z) | Common Product Ions (m/z) |
| This compound | 264 | 219, 189 | 246, 216, 174, 114 |
| N-butyl-norbutylone | 264 | 191, 161 | 246, 216, 174, 114 |
Note: ESI-MS/MS provides unique fragment ions that allow for clear differentiation between the isomers.[1][3]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H-NMR, DMSO-d₆) [1]
| This compound | N-butyl-norbutylone | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| C4-H₃ (methyl) | 0.77 (triplet) | C8-H₃ (methyl) | 0.88 (triplet) |
| C8-H₃ (methyl) | 0.88 (triplet) | C4-H₃ (methyl) | 0.77 (triplet) |
| C10/C11-H | Aromatic Region | C10/C11-H | Aromatic Region |
| C14-H | Aromatic Region | C14-H | Aromatic Region |
| C15-H₂ | No coupling | C15-H₂ | No coupling |
Note: Detailed analysis of signal multiplicity and proton-proton interactions in 2D NMR (e.g., ¹H-¹H COSY) is required to confirm the respective ethyl and butyl group attachments.[1]
Experimental Protocols
The following are generalized protocols. Analysts must validate any modifications for their specific instrumentation and laboratory conditions.[6]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for initial screening but requires further analysis for isomer confirmation.
-
Sample Preparation:
-
Dissolve 1 mg of the powdered sample in 1 mL of methanol.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Perform serial dilutions as necessary to fall within the instrument's linear range.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Technologies 7890A GC (or equivalent).
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 310°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent Technologies 5975C MS (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis:
-
Compare the obtained mass spectrum with reference libraries.
-
Note the retention time and fragmentation pattern. The primary fragment for both isomers is expected at m/z 114, resulting from α-cleavage between the C1 and C2 carbons.[1]
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is the recommended method for unambiguous isomer differentiation.
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase (e.g., 0.1% formic acid in water) to a working concentration of 10-100 ng/mL.[7]
-
-
Instrumentation and Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC (or equivalent).
-
Column: A column suitable for separating aromatic compounds, such as a Raptor Biphenyl (50 x 2.1 mm, 2.7 µm), is recommended to achieve chromatographic resolution.[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient might be: 0-4 min, 26% B. Adjust as needed for optimal separation.[7]
-
Flow Rate: 0.5 - 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 3 µL.[7]
-
Mass Spectrometer: Sciex 4500 QTRAP (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Key Transitions:
-
This compound: Monitor for precursor m/z 264 and product ions m/z 219 and 189.
-
N-butyl-norbutylone: Monitor for precursor m/z 264 and product ions m/z 191 and 161.
-
-
-
Data Analysis:
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides definitive structural elucidation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the pure sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 600 MHz (or equivalent).
-
Experiments:
-
Proton (¹H) NMR
-
Carbon (¹³C) NMR
-
2D Correlation Spectroscopy (COSY) for ¹H-¹H correlations.
-
Heteronuclear Single Quantum Coherence (HSQC) for ¹H-¹³C correlations.
-
Heteronuclear Multiple Bond Correlation (HMBC) for long-range ¹H-¹³C correlations.
-
-
Temperature: 298 K.
-
-
Data Analysis:
-
Assign proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.
-
For this compound, COSY spectra will show correlations confirming the ethyl group on the nitrogen and the hexyl chain attached to the chiral carbon.
-
For N-butyl-norbutylone, correlations will confirm the butyl group on the nitrogen and the butyl group attached to the chiral carbon.[1] The analysis of these correlations provides definitive proof of the isomeric structure.[1]
-
Visualizations
References
- 1. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. katalogi.uj.edu.pl [katalogi.uj.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. unodc.org [unodc.org]
- 7. Are you struggling to separate synthetic cathinone isomers? Click here! [restek.com]
- 8. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
Application Notes and Protocols for N-Ethylhexylone in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuropharmacological profile of N-Ethylhexylone (NEH), a synthetic cathinone derivative. This document includes detailed protocols for in vitro and in vivo research models to facilitate the investigation of its mechanism of action and potential effects.
Introduction to this compound
This compound (also known as N-ethylhexedrone or NEH) is a stimulant compound belonging to the cathinone class. Structurally, it is a derivative of hexedrone, featuring an ethyl group substitution on the nitrogen atom. First synthesized in the 1960s by Boehringer Ingelheim, NEH has more recently emerged as a designer drug.[1] Its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake, classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] This activity at monoamine transporters underlies its stimulant and sympathomimetic effects.
Mechanism of Action
This compound exerts its neuropharmacological effects by binding to and blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3][4] This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The preferential activity for DAT and NET over SERT is a key characteristic of its pharmacological profile.[5]
Signaling Pathway of this compound
References
Application Notes and Protocols: Immunoassay for Preliminary Screening of N-Ethylhexylone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhexylone is a synthetic cathinone, a class of novel psychoactive substances (NPS) that pose a significant challenge to public health and forensic toxicology.[1][2] As a designer drug, it is structurally related to other stimulants and often escapes detection by standard drug screening panels.[1] The development of rapid and sensitive screening methods is crucial for identifying this compound in biological samples. This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common and effective method for the preliminary screening of small molecules like this compound.
It is important to note that currently, there are no commercially available immunoassays specifically designed for this compound. Therefore, this protocol outlines a general methodology that can be adapted for use with a custom-developed antibody specific to this compound or a cross-reactive antibody from an existing synthetic cathinone or amphetamine immunoassay. Thorough validation of antibody specificity and cross-reactivity with this compound and its metabolites is a critical prerequisite for the reliable implementation of this assay.
Principle of the Assay
The proposed method is a competitive ELISA. This assay format is ideal for the detection of small molecules (haptens) like this compound. The principle relies on the competition between the free this compound in the sample and a labeled this compound conjugate for a limited number of binding sites on a specific antibody.
The wells of a microtiter plate are coated with an antibody specific to this compound. The sample suspected of containing this compound is added to the wells, along with a fixed amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The free this compound from the sample and the enzyme-conjugated this compound compete to bind to the antibody. After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A high concentration of this compound in the sample will result in less binding of the enzyme conjugate and therefore a weaker color signal. Conversely, a low concentration of this compound will lead to more enzyme conjugate binding and a stronger color signal.
Data Presentation
As specific cross-reactivity data for this compound is not widely available, the following table presents a summary of reported cross-reactivity for other synthetic cathinones with various immunoassays. This data highlights the potential for existing assays to detect related compounds and underscores the necessity of validating any chosen antibody for its specific interaction with this compound.
| Immunoassay Target | Synthetic Cathinone | Reported Cross-Reactivity (%) | Reference |
| Amphetamine | 2-Methylmethcathinone (2-MMC) | Can produce false-positive results | [3] |
| Amphetamine | Various Cathinones | Generally <4% | [4] |
| MDMA | Methylone | Can produce false-positive results | [3] |
| MDMA | 3-Chloromethcathinone (3-CMC) | Can produce false-positive results | [3] |
| Mephedrone/Methcathinone | Various Cathinone Derivatives | Detected at concentrations as low as 150 ng/mL | [4] |
Note: This table is for illustrative purposes only. Researchers must perform their own comprehensive cross-reactivity studies for this compound with their chosen antibody. Structurally similar compounds, metabolites, and common drugs of abuse should be tested to determine the specificity of the assay.
Experimental Protocols
This section provides a detailed methodology for a competitive ELISA for the preliminary screening of this compound.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Anti-N-Ethylhexylone antibody (requires development or sourcing of a cross-reactive antibody)
-
This compound-HRP conjugate (or other enzyme conjugate)
-
This compound standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Sample Diluent (e.g., PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M Sulfuric Acid)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Incubator
Assay Procedure
-
Antibody Coating:
-
Dilute the anti-N-Ethylhexylone antibody to an optimal concentration (to be determined by titration) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard in Sample Diluent to create a standard curve (e.g., 0, 1, 5, 10, 50, 100 ng/mL).
-
Prepare patient samples (e.g., urine, serum) by diluting them in Sample Diluent.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Dilute the this compound-HRP conjugate to its optimal concentration (to be determined by titration) in Sample Diluent.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature on a shaker.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well to remove unbound reagents.
-
-
Substrate Incubation:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Analysis
-
Calculate the mean absorbance for each standard and sample.
-
Generate a standard curve by plotting the absorbance values of the standards against the logarithm of their concentrations. A sigmoidal curve is expected.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
The cut-off concentration for a positive screen should be established based on validation studies.
Mandatory Visualizations
Competitive ELISA Workflow
Caption: Workflow of the competitive ELISA for this compound screening.
Principle of Competitive Immunoassay
Caption: Principle of competitive binding in the immunoassay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 802605-02-3 [smolecule.com]
- 3. Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Ethylhexylone Analysis and Quantification
Welcome to the technical support center for N-Ethylhexylone analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis and quantification of this compound and related synthetic cathinones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a synthetic cathinone and a new psychoactive substance (NPS) that has emerged on the illicit drug market.[1] Its analysis is challenging primarily due to the existence of structural isomers, such as N-butyl-norbutylone.[1][2] These isomers often produce very similar mass spectra under standard Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization, making unambiguous identification difficult.[1][3] Furthermore, when quantifying this compound in biological matrices like blood or urine, analysts must contend with matrix effects, which can interfere with instrument response and compromise accuracy.[4][5][6]
Q2: What are the primary analytical techniques used for this compound identification?
A combination of chromatographic and spectrometric techniques is typically employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for initial screening, but as mentioned, it may be insufficient to distinguish between isomers due to similar fragmentation patterns.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers greater selectivity and is often used for quantification in biological samples.[7][8] Electrospray ionization (ESI) MS/MS, in particular, can generate different fragment ions for isomers, allowing for their differentiation.[1][3]
-
High-Resolution Mass Spectrometry (HR-MS): Provides highly accurate mass measurements of the parent molecule and its fragments, aiding in confirming the elemental composition.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered a definitive technique for structural elucidation and is crucial for distinguishing between isomers when chromatographic and standard MS methods are inconclusive.[1][2]
Q3: What is a "matrix effect" and how does it impact the analysis of biological samples?
A matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in blood).[5][6][9][10] This phenomenon is a significant challenge in LC-MS/MS analysis and can lead to inaccurate quantification by causing an underestimation or overestimation of the analyte's true concentration.[5][9] The severity of matrix effects depends on the sample type, the sample preparation method, and the chromatographic conditions.[5]
Q4: How can I ensure the stability of my this compound samples and standards?
Ensuring the stability of drug substances and products is critical for accurate analysis.[11] Stability testing should evaluate the impact of storage conditions (temperature, humidity, light) over time.[12] For compounded preparations or in-use solutions, stability studies establish a beyond-use date by using a stability-indicating method that can distinguish the intact analyte from its degradation products.[13][14] It is recommended to perform long-term and accelerated stability studies on reference materials and to store biological samples frozen until analysis to minimize degradation.
Q5: Why is it difficult to separate this compound from its isomers using standard chromatography?
This compound and its isomers, like N-butyl-norbutylone, are structurally very similar.[1] Standard C18 columns used in liquid chromatography may not provide sufficient selectivity to resolve them.[15] Similarly, in gas chromatography, their similar volatility and structure can lead to co-elution. Achieving separation often requires specialized chromatographic columns, such as those with biphenyl stationary phases, which offer different selectivity through pi-pi interactions, or optimization of mobile phase conditions.[15][16]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem: My GC-MS analysis shows a single peak, but I suspect isomers are present. How can I confirm this and differentiate them?
-
Answer: Standard GC-EI-MS is often insufficient for distinguishing isomers of synthetic cathinones because they can produce nearly identical fragmentation patterns.[1][3] For example, both this compound and its isomer N-butyl-norbutylone show a characteristic base peak at m/z 114.[3]
-
Troubleshooting Steps:
-
Utilize LC-MS/MS: Switch to a liquid chromatography system with tandem mass spectrometry. Electrospray ionization (ESI) is a softer ionization technique. The fragmentation patterns in MS/MS (also known as collision-induced dissociation) are often unique to each isomer. For instance, this compound produces characteristic fragment ions at m/z 219 and 189, whereas its isomer produces fragments at m/z 191 and 161, allowing for clear differentiation.[1][3]
-
Optimize Chromatography: If using LC, employ a column with a different selectivity, such as a biphenyl or fluoro-phenyl phase, which can resolve isomers that co-elute on standard C18 columns.[15][16]
-
Use NMR: For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method to distinguish between isomers.[1]
-
-
Problem: I am experiencing poor sensitivity and signal suppression when quantifying this compound in blood plasma using LC-MS/MS.
-
Answer: This issue is most likely due to matrix effects, where endogenous components in the plasma co-elute with this compound and interfere with its ionization.[5][6]
-
Troubleshooting Steps:
-
Improve Sample Preparation: The simplest sample preparation, protein precipitation, may not be sufficient. Switch to a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components.[5]
-
Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the matrix components causing suppression. A longer run time or a different mobile phase composition can be effective.[5]
-
Use a Stable Isotope-Labeled Internal Standard: The best way to compensate for matrix effects is to use a deuterated internal standard (e.g., this compound-d5). This standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to a more accurate and precise quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract with the mobile phase can reduce the concentration of interfering matrix components, thereby minimizing their effect.[9]
-
-
Problem: My GC peak shapes are poor (fronting or tailing). What is the cause?
-
Answer: Poor peak shape in gas chromatography can be caused by several factors related to the sample, injector, column, or method parameters.[17][18]
-
Troubleshooting Steps:
-
For Peak Fronting (Shark Fin): This is often a sign of column overload.[18]
-
Dilute your sample or inject a smaller volume.
-
If using splitless injection, increase the split ratio.
-
Ensure the injection solvent is appropriate for the analysis.
-
-
For Peak Tailing: This typically indicates active sites in the GC system.
-
Check the Inlet Liner: The glass liner in the injector can become contaminated or have active silanol groups. Replace it with a new, deactivated liner.[17]
-
Column Contamination: Non-volatile matrix components can build up at the head of the column. Trim the first few inches of the column.[17]
-
Check for Leaks: A leak in the injector can cause peak tailing for more volatile compounds.[17]
-
Thermally Labile Compound: Synthetic cathinones can be thermally labile. Ensure the injector temperature is not set too high, which could cause degradation.
-
-
-
Quantitative Data Summary
The following tables summarize quantitative data from validated methods for synthetic cathinones. Note that data for N-Ethylpentylone (a related cathinone) is included for illustrative purposes due to the availability of published validated methods.
Table 1: LC-MS/MS Method Validation Parameters for N-Ethylpentylone in Blood [7]
| Parameter | Value |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Linearity Range | 5 - 500 ng/mL |
Table 2: Postmortem Concentrations of N-Ethylpentylone (NEP) and N-Ethylhexedrone
| Compound | Specimen | Average Concentration | Median Concentration | Range | Reference |
| N-Ethylpentylone | Iliac Blood (n=72) | 0.312 mg/L | 0.137 mg/L | 0.01 - 2.7 mg/L | [8] |
| N-Ethylhexedrone | Blood (n=3) | - | - | 8 - 37 ng/mL | [19] |
Experimental Protocols
Protocol 1: GC-MS Analysis for this compound Isomer Characterization [1][3]
This protocol describes a typical GC-MS method used for the initial analysis of suspected this compound samples.
-
Instrument: Thermo Trace Ultra Chromatograph with Thermo ITQ900 Mass Spectrometer.
-
Column: Rxi®-5Sil MS column.
-
Injector Temperature: 260 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 260 °C.
-
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
MS Transfer Line Temperature: 250 °C.
-
MS Source Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Mode: 1:50.
-
Expected Outcome: This method will detect this compound, but the resulting EI mass spectrum will be very similar to its isomer, N-butyl-norbutylone, with a prominent fragment ion at m/z 114.[1][3] Further analysis by MS/MS is required for differentiation.
Protocol 2: Sample Preparation (Protein Precipitation) for Synthetic Cathinones in Serum [15]
This is a simple and fast method for preparing serum samples prior to LC-MS/MS analysis.
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Spike the sample with an appropriate internal standard (e.g., 10 µL of 1 µg/mL butylone-d3).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the tube thoroughly.
-
Centrifuge for 8 minutes at approximately 1600 x g.
-
Carefully transfer 50 µL of the clear supernatant to a new tube.
-
Dilute the supernatant with 150 µL of water.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
Visualized Workflows and Logic Diagrams
The following diagrams illustrate key workflows and troubleshooting logic for this compound analysis.
Caption: Workflow for differentiating this compound from its isomers.
Caption: Troubleshooting logic for mitigating matrix effects in LC-MS/MS.
Caption: A systematic approach to general GC system troubleshooting.
References
- 1. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound [mdpi.com]
- 4. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. scribd.com [scribd.com]
- 14. usp.org [usp.org]
- 15. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis of N-Ethylhexylone using GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and optimization of N-Ethylhexylone analysis using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and forensic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary fragmentation pattern of this compound in Electron Ionization (EI) GC-MS?
A1: In EI-MS, this compound characteristically undergoes alpha cleavage. The most intense fragment ion is typically observed at m/z 114.[1][2] Other less intense fragments may be seen at m/z 58 and 149.[2] It's important to note that the fragmentation pattern can be very similar to its isomers, such as N-butyl-norbutylone, which can make differentiation by mass spectrometry alone challenging.[1][2]
Q2: Can this compound be reliably distinguished from its isomers using GC-MS alone?
A2: Differentiating this compound from its isomers can be difficult with GC-MS alone due to similar fragmentation patterns.[1][2] While slight differences in retention times can be achieved with optimized chromatographic conditions, for unambiguous identification, coupling with other analytical techniques like ESI-MS/MS or NMR is recommended.[1]
Q3: What are the common challenges in the GC-MS analysis of synthetic cathinones like this compound?
A3: A significant challenge is the thermal lability of synthetic cathinones, which can lead to oxidative decomposition in the GC inlet.[3] This can result in poor reproducibility and inaccurate quantification. Additionally, the proliferation of isomers presents a challenge for chromatographic separation and spectral differentiation.[4][5]
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: While derivatization is a common approach to improve the thermal stability and mass spectral properties of some compounds, the chemistry of polyfunctional drugs like synthetic cathinones can be complex.[3] For this compound and related compounds, direct analysis is often performed. However, if thermal degradation is a significant issue, derivatization with reagents like pentafluoropropionic anhydride (PFPA) can be explored.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the inlet liner or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Inappropriate injection temperature. | Optimize the injection port temperature. Lowering the temperature may reduce thermal degradation.[3] | |
| Low Signal Intensity / Poor Sensitivity | Thermal degradation of the analyte. | Lower the injection port and transfer line temperatures.[3] Increase the split ratio to introduce more sample onto the column.[5] |
| Suboptimal MS parameters. | Ensure the MS is tuned correctly. Optimize the ion source and quadrupole temperatures. | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate. | Check for leaks in the GC system. Ensure the gas supply is stable. |
| Column aging or contamination. | Trim the first few centimeters of the column. Bake out the column according to the manufacturer's instructions. | |
| Co-elution with Isomers or other Compounds | Inadequate chromatographic separation. | Optimize the oven temperature program. A slower temperature ramp can improve resolution.[4] Consider using a different column chemistry (e.g., a more polar column if a non-polar one is being used).[4] |
| Fragment ion ratios differ from reference spectra | Mass spectrometer is not properly tuned. | Perform a standard autotune of the mass spectrometer. |
| Different ionization energy or source temperature. | Ensure the ionization energy is set to 70 eV for EI and that source temperatures are consistent with reference methods. |
Experimental Protocols
Sample Preparation (for pure powder)
-
Weigh 1 mg of the this compound standard or sample.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.[2]
-
Vortex the solution until the sample is fully dissolved.
-
Perform a serial dilution with methanol to achieve the desired concentration for analysis (e.g., 1 µg/mL).
GC-MS Analysis Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
| Parameter | Recommended Setting |
| GC System | Agilent 5975 Series GC/MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[9] |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |
| Inlet Temperature | 250 °C (can be optimized to reduce thermal degradation)[3] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or split (e.g., 20:1) |
| Oven Program | Initial temperature: 100 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Troubleshooting decision tree for GC-MS analysis of this compound.
References
- 1. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ojp.gov [ojp.gov]
- 4. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. unodc.org [unodc.org]
Troubleshooting N-Ethylhexylone synthesis byproducts and impurities
Disclaimer: N-Ethylhexylone is a controlled substance in many jurisdictions. The information provided is for research and informational purposes only and should not be used for illicit activities. All experiments should be conducted in compliance with local laws and regulations, and under the supervision of qualified professionals in a licensed laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound, also known as N-ethyl-2-amino-1-phenylhexan-1-one, is a synthetic cathinone. Its synthesis typically involves the reaction of 2-bromo-1-phenylhexan-1-one with ethylamine. This is a nucleophilic substitution reaction where the amine group of ethylamine displaces the bromine atom.
Q2: What are the potential byproducts and impurities in this compound synthesis?
A2: Several byproducts and impurities can arise during the synthesis of this compound. These can originate from side reactions, unreacted starting materials, or degradation of the product. Common impurities may include:
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Dibasic products: Reaction of the initial product with another molecule of the bromo-precursor.
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Over-alkylation products: Multiple ethyl groups attaching to the nitrogen atom.
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Unreacted starting materials: 2-bromo-1-phenylhexan-1-one and ethylamine.
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Products of side reactions: Such as elimination reactions leading to unsaturated ketones.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproduct formation, it is crucial to control the reaction conditions carefully. Key parameters to optimize include:
-
Stoichiometry: Using a slight excess of ethylamine can help to drive the reaction to completion and minimize the presence of the unreacted bromo-precursor. However, a large excess can lead to purification challenges.
-
Temperature: The reaction should be carried out at an optimal temperature to ensure a reasonable reaction rate without promoting side reactions. Lower temperatures generally favor the desired substitution reaction over elimination and other side reactions.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to stop the reaction once the starting material is consumed, preventing the formation of degradation products.
-
Solvent: The choice of solvent can significantly influence the reaction pathway. A polar aprotic solvent is often suitable for this type of nucleophilic substitution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time and monitor via TLC/GC.- Increase reaction temperature moderately.- Ensure proper stoichiometry of reactants. |
| Degradation of the product. | - Avoid excessive heating or prolonged reaction times.- Work-up the reaction mixture promptly after completion. | |
| Poor quality of starting materials. | - Verify the purity of 2-bromo-1-phenylhexan-1-one and ethylamine. | |
| Presence of Multiple Spots on TLC | Formation of byproducts. | - Optimize reaction conditions (temperature, stoichiometry).- Purify the crude product using column chromatography. |
| Unreacted starting materials. | - Ensure the reaction has gone to completion.- Use an appropriate excess of the amine. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | - Purify the product using column chromatography.- Attempt to crystallize the purified product from a suitable solvent system. |
| Product is not in its salt form. | - Convert the freebase to a salt (e.g., hydrochloride) which is often more crystalline. | |
| Discoloration of the Product | Air oxidation or degradation. | - Handle the product under an inert atmosphere (e.g., nitrogen or argon).- Store the product in a cool, dark place. |
Experimental Protocols
General Purification Protocol by Column Chromatography:
-
Prepare the Column: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: The crude this compound product is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the silica gel.
-
Elution: A solvent gradient is typically used for elution. The polarity of the solvent is gradually increased (e.g., by adding increasing amounts of ethyl acetate to hexane).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Visualizations
Caption: General synthesis pathway of this compound.
Caption: Troubleshooting workflow for impure this compound.
Caption: Relationship between reaction parameters and product purity.
Improving N-Ethylhexylone peak resolution in chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving N-Ethylhexylone peak resolution in chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a trailing edge that is broader than the front.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: this compound is a basic compound and can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2]
-
Solution 1: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize these secondary interactions.[3]
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the positively charged this compound molecule.[2][4]
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from this compound.[4]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[3]
-
Solution: Reduce the concentration of the this compound sample and re-inject. If peak shape improves, column overload was the likely cause.
-
-
Column Bed Deformation: A void at the column inlet or channeling in the packing material can cause peak tailing.
-
Solution: If a void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the column. Using guard columns and in-line filters can help prevent this issue.[2]
-
Issue 2: Peak Fronting
Symptom: The this compound peak is asymmetrical, with a leading edge that is broader than the back.
Possible Causes and Solutions:
-
Sample Overload: Similar to peak tailing, injecting too much sample can also cause peak fronting.[5]
-
Solution: Decrease the sample concentration or injection volume.
-
-
Poor Sample Solubility: If the sample solvent is significantly different from the mobile phase, the analyte may not fully dissolve, leading to fronting.
-
Solution: Ensure the sample is completely dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
Issue 3: Poor Resolution from Isomers or Related Compounds
Symptom: The this compound peak is not fully separated from an adjacent peak, which may be an isomer like N-butyl-norbutylone or another synthetic cathinone.
Possible Causes and Solutions:
-
Insufficient Column Selectivity: The stationary phase may not have the appropriate chemistry to differentiate between this compound and the co-eluting compound.
-
Solution 1: Change Stationary Phase: Consider a column with a different selectivity. For synthetic cathinones, which are aromatic, a biphenyl or pentafluorophenyl (PFP) stationary phase can offer different selectivity compared to a standard C18 column due to enhanced pi-pi interactions.[6]
-
Solution 2: Optimize Mobile Phase: Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) or the mobile phase additives to alter the selectivity of the separation.
-
-
Suboptimal Method Parameters: The current gradient, temperature, or flow rate may not be ideal for resolving the compounds of interest.
-
Solution 1: Adjust Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Solution 2: Modify Temperature: Lowering the temperature can sometimes improve resolution, though it will increase analysis time.
-
Solution 3: Reduce Flow Rate: A lower flow rate can increase column efficiency and improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A good starting point for a reversed-phase HPLC method for this compound would be a C18 column with a mobile phase consisting of an aqueous component with an acidic modifier (e.g., 0.1% formic acid) and an organic component like acetonitrile or methanol. A gradient elution from a lower to a higher organic phase concentration is typically effective.
Q2: My this compound peak is showing tailing. What is the first thing I should check?
A2: The most common cause of peak tailing for basic compounds like this compound is secondary interaction with silanol groups on the column.[1] The first step is to ensure you are using a high-quality, end-capped C18 column and that your mobile phase has an acidic modifier to suppress silanol ionization.
Q3: How can I confirm if I am co-eluting with an isomer?
A3: Mass spectrometry (MS) is the most definitive way to investigate co-elution. While isomers will have the same mass, their fragmentation patterns (MS/MS) may differ. For instance, this compound and its isomer N-butyl-norbutylone can be differentiated by their ESI-MS/MS fragmentation patterns.
Q4: Is chiral separation important for this compound?
A4: Yes, this compound has a chiral center, meaning it exists as two enantiomers. These enantiomers may have different pharmacological and toxicological profiles. Therefore, for certain applications, particularly in pharmacology and toxicology, chiral separation is crucial. This can be achieved using specialized chiral stationary phases.
Quantitative Data Summary
The following table summarizes typical starting conditions for the analysis of synthetic cathinones, which can be adapted for this compound.
| Parameter | HPLC Condition 1 | UPLC Condition 2 |
| Column | C18, 2.7 µm, 4.6 x 150 mm | BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20-80% B over 10 min | 15-95% B over 8 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 5 µL | 1 µL |
| Detector | UV (254 nm) or MS/MS | MS/MS |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for this compound
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System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known quantity of this compound standard in the initial mobile phase to a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards (e.g., 1-100 µg/mL).
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Injection: Inject 5 µL of the standard or sample onto the column.
-
Chromatographic Run: Execute the gradient elution as specified in the method parameters.
-
Data Analysis: Integrate the peak corresponding to this compound and determine its retention time and peak area. Assess peak shape by calculating the asymmetry factor.
Protocol 2: UPLC-MS/MS Method for Trace Analysis of this compound
-
System Preparation: Prime and equilibrate the UPLC-MS/MS system.
-
Sample Preparation: For trace analysis in complex matrices (e.g., biological fluids), perform a solid-phase extraction (SPE) to clean up and concentrate the sample. Reconstitute the final extract in the initial mobile phase.
-
Injection: Inject 1 µL of the prepared sample.
-
Chromatographic and MS Analysis: Run the UPLC gradient and acquire mass spectrometry data in Multiple Reaction Monitoring (MRM) mode. Use specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
Data Analysis: Quantify this compound using a calibration curve prepared in the same matrix.
Visualizations
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
Addressing matrix effects in N-Ethylhexylone LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Ethylhexylone.
Troubleshooting Guides
Issue: Poor Peak Shape or Shifting Retention Times
-
Question: My this compound peak is tailing, fronting, or the retention time is inconsistent between injections. What could be the cause?
-
Answer: This issue can arise from several factors related to the sample matrix and chromatographic conditions.
-
Matrix Overload: High concentrations of matrix components can overload the analytical column. Consider diluting your sample extract or using a more effective sample cleanup method like Solid-Phase Extraction (SPE).
-
Column Contamination: Residual matrix components from previous injections can accumulate on the column. Implement a robust column washing step between samples.
-
pH Mismatch: A significant pH difference between the sample extract and the mobile phase can affect the ionization state of this compound, leading to poor peak shape. Ensure the pH of your final extract is compatible with the initial mobile phase conditions.
-
Improper Mobile Phase: The composition of your mobile phase may not be optimal for this compound. Experiment with different solvent strengths and additives.
-
Issue: Inconsistent or Low Analyte Response (Ion Suppression)
-
Question: I am observing a significantly lower signal for this compound in my biological samples compared to my standards prepared in a clean solvent. What is causing this and how can I fix it?
-
Answer: This phenomenon is likely due to ion suppression, a common matrix effect where co-eluting endogenous compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3]
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Improve Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences compared to Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Modifying your LC method to chromatographically separate this compound from the interfering matrix components can significantly reduce ion suppression.
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard, such as this compound-d5, is the gold standard for compensating for matrix effects.[5] The SIL internal standard will experience similar ion suppression as the analyte, allowing for accurate quantification.
-
Matrix-Matched Calibration: If a SIL internal standard is not available, preparing your calibration standards in a blank matrix that matches your samples can help to compensate for the matrix effect.[6][7]
-
Issue: High Analyte Response (Ion Enhancement)
-
Question: My this compound signal is unexpectedly high in some of my samples. Could this also be a matrix effect?
-
Answer: Yes, while less common than ion suppression, ion enhancement can occur. This is where co-eluting matrix components facilitate the ionization of the analyte, leading to an artificially inflated signal.[8] The troubleshooting strategies are similar to those for ion suppression:
-
Enhanced Sample Cleanup: Utilize a more rigorous sample preparation method like SPE.
-
Chromatographic Separation: Adjust your LC method to separate the enhancing compounds from your analyte.
-
Stable Isotope-Labeled Internal Standard: A SIL internal standard will also be subject to the same ion enhancement, providing a reliable means of correction.
-
Matrix-Matched Calibrants: Preparing standards in a matching blank matrix will account for the enhancement effect.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[8] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification.[3][8]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using two primary methods:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the MS detector post-column while injecting a blank matrix extract. Any deviation in the baseline signal indicates the regions where ion suppression or enhancement occurs.[9]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank matrix extract to the response of the same concentration of the analyte in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[9][10]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: While both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective, SPE is often considered superior for removing a broader range of interfering matrix components, particularly phospholipids, which are a major cause of ion suppression in plasma samples.[4] The choice of method may also depend on the specific biological matrix (e.g., urine, plasma, oral fluid).
Q4: Why is a stable isotope-labeled (SIL) internal standard recommended?
A4: A SIL internal standard, such as a deuterated version of this compound, is considered the most reliable way to compensate for matrix effects. Because it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized.[5]
Q5: What are matrix-matched calibrators and when should I use them?
A5: Matrix-matched calibrators are calibration standards prepared in a blank biological matrix that is free of the analyte of interest.[6] This approach is used to compensate for matrix effects when a stable isotope-labeled internal standard is not available. The matrix in the calibrators will ideally mimic the matrix effects observed in the unknown samples, leading to more accurate quantification.[7]
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) * | 55% (High Suppression) | 75% (Moderate Suppression) | 95% (Minimal Suppression) |
| Recovery (%) | >90% | 80-90% | >95% |
| Cleanliness of Extract | Low | Moderate | High |
| Time/Complexity | Low | Moderate | High |
*Matrix Effect (%) is calculated as: (Peak area of post-extraction spike in matrix / Peak area in clean solvent) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Table 2: Example of Matrix Effect Assessment in Different Biological Matrices
| Biological Matrix | Matrix Effect (%) - this compound | Matrix Effect (%) - this compound-d5 (IS) | IS-Normalized Matrix Factor** |
| Human Plasma | 68% | 70% | 0.97 |
| Human Urine | 85% | 83% | 1.02 |
| Oral Fluid | 92% | 94% | 0.98 |
**IS-Normalized Matrix Factor = (Matrix Effect of Analyte) / (Matrix Effect of Internal Standard). A value between 0.8 and 1.2 is generally considered acceptable.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is adapted from methods for other synthetic cathinones and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., this compound-d5 in methanol). Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is a general procedure and may require optimization.
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard working solution (e.g., this compound-d5 in methanol). Add 100 µL of 1 M NaOH to basify the sample. Vortex for 10 seconds.
-
Extraction: Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane (1:1 v/v)).[11] Cap and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. 3.2. Experiment setup and evaluation of the data – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Is SPE necessary for environmental analysis? A quantitative comparison of matrix effects from large-volume injection and solid-phase extraction based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
Overcoming poor N-Ethylhexylone recovery in sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with N-Ethylhexylone recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery a concern?
This compound is a synthetic stimulant of the cathinone class.[1] Like other cathinones, it can be prone to degradation and incomplete extraction from complex biological matrices such as blood, urine, and plasma, leading to poor recovery and inaccurate quantification. Factors such as pH, temperature, and the chosen extraction method can significantly impact its stability and recovery.[2][3][4]
Q2: What are the common sample preparation techniques for this compound analysis?
The most common techniques for extracting synthetic cathinones, including this compound, from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][6] Protein precipitation is also used, often in combination with other methods. The choice of technique depends on the sample matrix, desired level of cleanliness, and available equipment.
Q3: How does the chemical structure of this compound affect its extraction?
This compound possesses a ketone functional group and a secondary amine, making it susceptible to thermal degradation, particularly during GC-MS analysis.[1] Its stability is also pH-dependent. Cathinones are generally more stable in acidic conditions.[2][3] The presence of a pyrrolidine ring in some cathinones can increase their stability compared to those with secondary amines.[7]
Q4: What are the main causes of poor this compound recovery?
Poor recovery can stem from several factors:
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Analyte Instability: Degradation due to improper pH or temperature during storage and extraction.[2][3][4]
-
Suboptimal Extraction Parameters: Incorrect solvent, pH, or sorbent selection for LLE or SPE.
-
Matrix Effects: Interference from other components in the biological sample that can suppress the analytical signal or interfere with the extraction process.
-
Procedural Errors: Inadequate vortexing, incorrect flow rates in SPE, or incomplete phase separation in LLE.[8][9]
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Issue: Low recovery of this compound when using LLE.
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| Suboptimal pH of the aqueous phase | Adjust the pH of the sample. | This compound is a basic compound. To ensure it is in its neutral, more extractable form, adjust the sample pH to be 1-2 units above its pKa. A basic pH (e.g., 8-10) is generally recommended for the extraction of cathinones.[10] However, be mindful of potential degradation at high pH and consider acidification for better stability during storage.[2][3] |
| Inappropriate extraction solvent | Select a more suitable organic solvent. | The choice of solvent is critical and depends on the polarity of the analyte. For synthetic cathinones, solvents like methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane have been used.[5] A mixture of solvents, for instance, a combination of a polar and a non-polar solvent, might improve extraction efficiency.[11] |
| Analyte is too soluble in the aqueous phase | Employ the "salting-out" effect. | Adding a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous sample can decrease the solubility of this compound in the aqueous phase and promote its partitioning into the organic phase.[12] |
| Formation of emulsions | Implement techniques to break the emulsion. | Emulsions at the interface of the two liquid phases can trap the analyte and lead to poor recovery. To break emulsions, try centrifugation at a higher speed, adding a small amount of the organic solvent used for extraction, or adding a small amount of salt. |
| Incomplete phase separation | Ensure complete separation of the aqueous and organic layers. | Allow sufficient time for the layers to separate after vortexing. If separation is slow, centrifugation can be used to expedite the process. |
Low Recovery in Solid-Phase Extraction (SPE)
Issue: Low recovery of this compound when using SPE.
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| Inappropriate sorbent material | Select a sorbent that provides optimal retention. | For basic compounds like this compound, mixed-mode cation exchange sorbents are often effective.[1] Alternatively, reversed-phase sorbents like C8 or C18 can be used, but sample pH adjustment is crucial for good retention. |
| Analyte breakthrough during sample loading | Optimize the sample loading conditions. | Ensure the sample is acidified (pH ~6) before loading onto a reversed-phase or cation-exchange column to protonate the secondary amine and enhance retention.[6] A slower flow rate during sample application can also improve retention.[9] |
| Analyte loss during the wash step | Use a less stringent wash solvent. | The wash solvent may be too strong, causing the analyte to be prematurely eluted. Use a weaker solvent (e.g., a lower percentage of organic solvent in the aqueous wash solution) to remove interferences without affecting the analyte.[8] |
| Incomplete elution | Optimize the elution solvent and procedure. | The elution solvent may not be strong enough to desorb the analyte from the sorbent. For cation-exchange sorbents, a basic organic solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile) is typically required. For reversed-phase sorbents, a higher percentage of organic solvent may be needed. Eluting with smaller volumes multiple times can also improve recovery.[9] |
| Drying of the sorbent bed | Maintain a wetted sorbent bed. | For some SPE phases, allowing the sorbent to dry out after conditioning and before sample loading can lead to poor recovery. Ensure the sorbent bed remains submerged in the equilibration solvent until the sample is loaded. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine
This protocol is a general guideline and may require optimization for your specific application.
1. Sample Preparation:
-
To 1 mL of urine in a glass tube, add an appropriate internal standard.
-
Add 100 µL of 1 M sodium hydroxide to adjust the pH to approximately 9-10.
-
Vortex for 30 seconds.
2. Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane (9:1, v/v)).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
3. Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is a general guideline using a mixed-mode cation exchange cartridge and may require optimization.
1. Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
2. Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate internal standard.
-
Add 500 µL of 2% formic acid to acidify the sample.
-
Vortex for 30 seconds.
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
5. Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean tube.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS analysis.
Quantitative Data Summary
The following tables summarize recovery data for synthetic cathinones from various studies, which can serve as a benchmark for this compound recovery.
Table 1: Recovery of Synthetic Cathinones using SPE
| Compound | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Mephedrone | Urine | Cation Exchange | 82.3 - 104.5 | [13] |
| Methylone | Urine | Cation Exchange | 82.3 - 104.5 | [13] |
| MDPV | Urine | Cation Exchange | 82.3 - 104.5 | [13] |
| α-PVP | Blood | Not Specified | >85 | [14] |
| 4-CEC | Blood | Not Specified | >85 | [14] |
| Various Cathinones | Urine | Magnetic Nanoparticle | 87.0 - 99.1 | [15] |
Table 2: Comparison of Extraction Techniques for Synthetic Cathinones in Urine
| Extraction Method | Extraction Ratio (%) | Reference |
| Magnetic Nanoparticle SPE (MSPE) | 95.6 | [16] |
| Liquid-Liquid Extraction (LLE) | 85.2 | [16] |
| Solid-Phase Extraction (SPE) | 90.3 | [16] |
References
- 1. ojp.gov [ojp.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ojp.gov [ojp.gov]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. promochrom.com [promochrom.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. ovid.com [ovid.com]
- 14. Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: N-Ethylhexylone Stability in Biological Matrices
This technical support center provides guidance and answers to frequently asked questions regarding the stability of N-Ethylhexylone in biological samples during storage. The information is intended for researchers, scientists, and drug development professionals to aid in the design of experiments and interpretation of analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in biological samples?
A1: The stability of this compound, like other synthetic cathinones, is primarily influenced by three main factors: storage temperature, the pH of the matrix, and the type of biological matrix (e.g., whole blood, plasma, or urine).[1][2][3] Generally, lower temperatures and acidic conditions improve stability.
Q2: What is the optimal temperature for storing biological samples containing this compound?
A2: For long-term storage, it is highly recommended to store samples frozen, ideally at -20°C or lower.[4] Refrigeration at 4°C may be suitable for short-term storage, but significant degradation can occur over time, especially at room temperature.[3]
Q3: How does pH affect the stability of this compound, particularly in urine samples?
A3: this compound is more stable in acidic conditions.[2] In urine, where pH can vary significantly, adjusting the pH to a more acidic level (e.g., pH 4-5) can significantly reduce degradation during storage.[2][5] Alkaline conditions accelerate the degradation of cathinones.[2]
Q4: Is this compound more stable in whole blood, plasma, or urine?
A4: While specific comparative studies on this compound are limited, research on similar synthetic cathinones suggests that stability is matrix-dependent. Generally, cathinones can be unstable in whole blood due to enzymatic activity.[1] Stability in urine is highly dependent on pH.[3] For quantitative analysis, plasma or urine with pH control are often preferred.
Q5: Can freeze-thaw cycles affect the concentration of this compound in my samples?
A5: Yes, repeated freeze-thaw cycles can lead to the degradation of analytes. It is advisable to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. While some studies on other compounds have shown variable effects, minimizing freeze-thaw cycles is a general best practice in bioanalysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in samples stored at room temperature. | Degradation due to improper storage temperature. Synthetic cathinones, including this compound, are known to be unstable at ambient temperatures.[3] | For future studies, ensure samples are immediately frozen after collection and stored at -20°C or below until analysis. If immediate freezing is not possible, store at 4°C for the shortest possible duration. |
| Inconsistent results between urine samples from the same subject. | Variation in urine pH. This compound is less stable in alkaline urine.[2] | Measure and record the pH of all urine samples upon collection. Consider adjusting the pH to an acidic range (pH 4-5) by adding a suitable buffer or acid if the analytical method allows. |
| Decreasing concentrations of this compound in stored whole blood samples. | Enzymatic degradation or instability in the complex matrix of whole blood. | If possible, process whole blood to plasma or serum shortly after collection and before long-term storage. The use of preservative tubes (e.g., with sodium fluoride) may also help to inhibit enzymatic activity.[4] |
| Loss of analyte after multiple analyses of the same sample. | Degradation from repeated freeze-thaw cycles. | Prepare smaller aliquots of the samples before the initial freezing. This allows for a fresh aliquot to be used for each analysis, avoiding the detrimental effects of freeze-thaw cycles. |
Quantitative Data Summary
Direct quantitative stability data for this compound is limited in the scientific literature. The following tables summarize the stability of closely related synthetic cathinones, which can provide an indication of the expected stability for this compound.
Table 1: General Stability of Synthetic Cathinones in Whole Blood
| Storage Temperature | Stability Trend | Comments |
| Room Temperature (~20-25°C) | Poor | Significant degradation can occur within hours to days.[3] |
| Refrigerated (4°C) | Fair to Poor | Degradation is slower than at room temperature, but significant loss can still be observed over weeks. |
| Frozen (-20°C or lower) | Good | This is the recommended temperature for long-term storage to minimize degradation.[4] |
Table 2: Influence of pH on Synthetic Cathinone Stability in Urine
| Urine pH | Stability Trend | Comments |
| Acidic (pH 4-5) | Good | Significantly improved stability, especially for long-term storage.[2][5] |
| Neutral (pH ~7) | Fair | Degradation is more pronounced compared to acidic conditions. |
| Alkaline (pH > 7) | Poor | Rapid degradation is often observed.[2] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Plasma
-
Sample Preparation:
-
Spike a pool of human plasma with a known concentration of this compound (e.g., 100 ng/mL).
-
Aliquot the spiked plasma into multiple small-volume polypropylene tubes (e.g., 0.5 mL per tube).
-
-
Storage Conditions:
-
Divide the aliquots into different storage groups:
-
-20°C
-
4°C
-
Room Temperature (~22°C)
-
-
For each temperature, prepare enough aliquots for all planned time points.
-
-
Time Points:
-
Analyze samples at baseline (T=0) and at subsequent time points (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months).
-
-
Sample Analysis:
-
At each time point, retrieve three aliquots from each storage condition.
-
Perform sample extraction using a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Evaluation:
-
Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.
-
Stability is generally accepted if the mean concentration is within ±15% of the baseline concentration.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation:
-
Spike a pool of the biological matrix (e.g., urine, plasma) with this compound at two different concentrations (low and high QC levels).
-
Aliquot the samples.
-
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at -20°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a specified number of times (e.g., 3 to 5 cycles).
-
-
Sample Analysis:
-
After the final thaw, analyze the samples using a validated analytical method.
-
Compare the concentrations to those of freshly prepared samples (control) that have not undergone freeze-thaw cycles.
-
-
Data Evaluation:
-
Calculate the percentage difference between the mean concentration of the freeze-thaw samples and the control samples.
-
The analyte is considered stable if the difference is within an acceptable range (e.g., ±15%).
-
Visualizations
Caption: General Workflow for this compound Stability Testing.
Caption: Key Factors Influencing this compound Stability.
References
Minimizing ion suppression in electrospray ionization of N-Ethylhexylone
Welcome to the Technical Support Center for LC-MS/MS analysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize ion suppression during the electrospray ionization (ESI) of N-Ethylhexylone and related synthetic cathinones.
Q1: What is ion suppression in electrospray ionization (ESI)?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte (e.g., this compound) is reduced due to the presence of other co-eluting compounds in the sample. These interfering components, often from the sample matrix, compete with the analyte for ionization in the ESI source, leading to a decreased number of analyte ions reaching the mass spectrometer detector. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.
Q2: What are the primary causes of ion suppression for a compound like this compound in biological samples?
A2: The primary causes of ion suppression in bioanalysis are endogenous and exogenous components that are co-extracted with the analyte from the sample matrix.
-
Endogenous Matrix Components: For biological samples like plasma or urine, major sources of suppression include salts, proteins, and especially phospholipids. Phospholipids are notorious for co-eluting with many analytes and interfering with the ESI process.
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate, TRIS) and certain
Technical Support Center: Analytical Distinction of N-Ethylhexylone and its Structural Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical differentiation of N-Ethylhexylone from its structural isomers. The following information is intended to aid in the development and troubleshooting of analytical methods for the unambiguous identification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural isomers of this compound that I should be aware of?
A1: The most commonly encountered structural isomer of this compound (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is N-butyl-norbutylone (1-(1,3-benzodioxol-5-yl)-2-(butylamino)butan-1-one). Other potential isomers with the same molecular formula (C₁₅H₂₁NO₃) could include variations in the alkyl chain attached to the alpha-carbon and the N-alkyl group, such as N-propylpentylone. It is crucial to consider all possible isomeric forms during analysis, as they can exhibit similar analytical behavior.
Q2: Is GC-MS alone sufficient to distinguish this compound from its isomers?
A2: Relying solely on standard Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for the identification of this compound and its isomers is often insufficient.[1] These isomers can exhibit very similar retention times and produce common fragment ions, making unambiguous identification challenging. For instance, both this compound and N-butyl-norbutylone can show a prominent fragment at m/z 114.[1] While chromatographic separation can be optimized, co-elution is a significant risk. Therefore, a multi-faceted analytical approach is highly recommended.
Q3: Which analytical techniques are most effective for differentiating these isomers?
A3: A combination of chromatographic and spectroscopic techniques provides the most reliable differentiation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful as it can reveal distinct fragmentation patterns for isomers that are not apparent in GC-EI-MS.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, especially 2D-NMR techniques, is invaluable for elucidating the precise molecular structure and confirming the identity of each isomer.[1] Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) can also be used, as isomers will exhibit unique fingerprint regions in their spectra.
Troubleshooting Guide
Problem: My GC-MS analysis shows a single peak, but I suspect the presence of multiple isomers.
-
Possible Cause: Co-elution of isomers under the current chromatographic conditions.
-
Solution:
-
Modify GC Oven Temperature Program: Implement a slower temperature ramp or an isothermal hold at an optimal elution temperature to improve separation.
-
Change GC Column: Utilize a column with a different stationary phase chemistry. A more polar column may provide better resolution for these compounds.
-
Derivatization: Chemical derivatization can alter the chromatographic behavior of the isomers, potentially leading to better separation.
-
Confirmation with another technique: Use LC-MS/MS or NMR to confirm the presence of multiple isomers.
-
Problem: I am observing inconsistent retention times in my LC analysis.
-
Possible Cause 1: Changes in the mobile phase composition.
-
Solution 1: Ensure the mobile phase is fresh, properly mixed, and degassed. Inconsistent solvent composition can lead to shifts in retention time.
-
Possible Cause 2: Column degradation.
-
Solution 2: Check the column's performance with a standard mixture. If performance has declined, it may be necessary to wash or replace the column.
-
Possible Cause 3: Fluctuations in column temperature.
-
Solution 3: Use a column oven to maintain a stable temperature throughout the analysis.
Problem: My LC-MS/MS data shows ambiguous fragmentation patterns for suspected isomers.
-
Possible Cause: Insufficient optimization of collision energy in the MS/MS experiment.
-
Solution: Perform a collision energy optimization study for each suspected isomer. Different isomers may require different collision energies to produce unique and informative fragment ions.
Problem: I am observing signal suppression or enhancement in my LC-MS/MS analysis (Matrix Effects).
-
Possible Cause: Co-eluting matrix components from the sample are interfering with the ionization of the target analytes.
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact ionization.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.
-
Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.
-
Quantitative Data
Table 1: GC-MS Data for this compound and N-butyl-norbutylone
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10.5 - 11.5 | 58, 114, 149 |
| N-butyl-norbutylone | ~10.5 - 11.5 | 58, 114, 149 |
Note: Retention times are highly dependent on the specific GC column and analytical conditions. The key mass fragments shown are common but may not be sufficient for differentiation without chromatographic separation.
Table 2: LC-MS/MS (ESI+) Fragmentation Data for this compound and N-butyl-norbutylone
| Compound | Precursor Ion [M+H]⁺ (m/z) | Common Product Ions (m/z) | Unique Product Ions (m/z) |
| This compound | 264.16 | 246, 216, 174, 114 | 219, 189 |
| N-butyl-norbutylone | 264.16 | 246, 216, 174, 114 | 191, 161 |
Data compiled from Rojkiewicz et al. (2024).[1][2]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL of a 1 mg/mL solution in methanol, splitless injection.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C, and hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds, followed by a re-equilibration step. An example gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each specific isomer to produce characteristic fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton environment and coupling patterns.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of each isomer.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Collection: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: The fingerprint region (below 1500 cm⁻¹) is of particular importance for distinguishing between isomers, as small structural differences will result in unique patterns of absorbance in this region. Comparison to a spectral library of known standards is recommended.
Visualizations
Caption: Recommended analytical workflow for distinguishing this compound isomers.
Caption: Logical decision tree for the differentiation of this compound isomers.
References
Technical Support Center: Validating Analytical Methods for N-Ethylhexylone Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Ethylhexylone.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for this compound quantification. However, LC-MS/MS is often preferred for its higher sensitivity and specificity, especially in complex biological matrices.[1][2] GC-MS can be a reliable alternative, though challenges with isomeric differentiation may arise.[3][4]
Q2: What are the critical parameters to consider during method validation for this compound?
A2: Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intraday and interday), recovery, and stability.[5][6] Specificity is also crucial, particularly the ability to distinguish this compound from its isomers.[3][4]
Q3: Are there any known stability issues with this compound in biological samples?
A3: Yes, synthetic cathinones, including this compound, can be unstable in biological matrices.[7][8] Stability is significantly affected by storage temperature and pH.[8] It is crucial to evaluate the stability of this compound in the specific matrix and storage conditions used in your experiments. To mitigate degradation, samples should be stored at low temperatures (e.g., -20°C or -80°C) and the pH should be controlled if necessary.[7]
Q4: What are common internal standards used for this compound quantification?
A4: Deuterated analogs of this compound (e.g., this compound-d5) are the ideal internal standards as they closely mimic the analyte's chemical behavior during sample preparation and analysis. If a deuterated analog is unavailable, other structurally related synthetic cathinones with similar physicochemical properties that are not present in the samples can be considered. For instance, in a study quantifying other synthetic cathinones, methylone-d3 was used.[9]
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) in the chromatogram.
-
Possible Cause A (GC-MS): Active sites in the GC system.
-
Solution: Deactivate the injector liner and column by silylating them. Use a fresh, high-quality liner and septum.
-
-
Possible Cause B (LC-MS/MS): Inappropriate mobile phase pH.
-
Solution: this compound is a basic compound. Adjust the mobile phase pH to be at least 2 pH units below its pKa to ensure it is in its protonated form, which generally results in better peak shape on reversed-phase columns.
-
-
Possible Cause C (LC-MS/MS): Column degradation.
-
Solution: Replace the analytical column with a new one of the same type. Use a guard column to extend the life of the analytical column.
-
Problem 2: Inconsistent or low recovery of this compound.
-
Possible Cause A: Inefficient extraction from the sample matrix.
-
Solution: Optimize the sample preparation method. If using liquid-liquid extraction (LLE), experiment with different organic solvents and pH adjustments of the aqueous phase. For solid-phase extraction (SPE), ensure the chosen sorbent and elution solvents are appropriate for this compound. A mixed-mode SPE cartridge may provide better retention and cleaner extracts.
-
-
Possible Cause B: Analyte degradation during sample processing.
-
Solution: Minimize the time samples are at room temperature. Keep samples on ice during extraction. Evaluate if the temperatures used for solvent evaporation are causing degradation and reduce them if necessary.[8]
-
Problem 3: Inability to differentiate this compound from its isomers (e.g., N-Butyl-Norbutylone).
-
Possible Cause A (GC-MS): Similar fragmentation patterns and close retention times.
-
Solution: Relying solely on GC-MS for isomeric differentiation can be challenging due to similar EI fragmentation patterns.[3] While optimizing the GC temperature program may improve separation, using LC-MS/MS is a more robust solution.
-
-
Possible Cause B (LC-MS/MS): Co-elution of isomers.
-
Solution: Optimize the chromatographic separation by using a longer column, a column with a different stationary phase, or by adjusting the mobile phase gradient. ESI-MS/MS can differentiate isomers by producing unique product ions, even if they are not chromatographically separated.[3][4] It is essential to select specific precursor-to-product ion transitions (SRM mode) for each isomer.[4]
-
Problem 4: High background noise or interfering peaks in the chromatogram.
-
Possible Cause A: Matrix effects from the biological sample.
-
Solution: Improve the sample clean-up procedure. This could involve a more rigorous SPE protocol or a two-step LLE. Diluting the sample may also reduce matrix effects, but ensure the analyte concentration remains above the LOQ.
-
-
Possible Cause B: Contamination of the analytical system.
-
Solution: Flush the entire LC or GC system with appropriate cleaning solvents. Check for contamination in the mobile phase, vials, and caps. Run blank injections to ensure the system is clean before analyzing samples.
-
Quantitative Data Summary
The following table summarizes published validation parameters for the quantification of this compound (also reported as N-ethylpentylone) in biological samples.
| Analytical Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Whole Blood | 5 - 500 | 1 | 5 | [1][2] |
| UHPLC-MS/MS | Iliac Blood, Serum, Liver, Brain | 10 - 500 (0.01 - 0.5 mg/L) | Not Reported | 10 (0.01 mg/L) | [10][11] |
Experimental Protocols
LC-MS/MS Method for this compound in Whole Blood
This protocol is a generalized representation based on published methods.[1][2]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of whole blood sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add a basic buffer (e.g., sodium carbonate) to adjust the pH.
-
Add an organic extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific transitions for this compound and its internal standard must be determined by direct infusion and optimization. For example, for this compound, a potential precursor ion is the protonated molecule [M+H]⁺ at m/z 264.16.[3] Product ions would be determined from fragmentation of the precursor ion.
GC-MS Method for this compound
This protocol is a generalized representation. For quantitative analysis, derivatization may be necessary to improve chromatographic performance.[9][12]
a. Sample Preparation (Solid-Phase Extraction)
-
Pre-condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).
-
Load the pre-treated sample (e.g., diluted urine or blood).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent mixture.
-
Evaporate the eluate to dryness.
-
(Optional but recommended) Derivatize the residue (e.g., with PFPA - pentafluoropropionic anhydride).[9]
-
Reconstitute in a suitable solvent (e.g., ethyl acetate).
-
Inject into the GC-MS system.
b. GC Conditions
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).
-
Injector Temperature: Typically 250-280°C.
-
Oven Program: A temperature gradient starting at a lower temperature and ramping up to a final temperature to ensure separation from other compounds.
-
Carrier Gas: Helium at a constant flow rate.
c. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic fragment ions is preferred for higher sensitivity and specificity. Key fragment ions of this compound can be used for quantification and qualification.[3]
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Logic for troubleshooting isomeric differentiation issues.
References
- 1. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound [mdpi.com]
- 5. wjarr.com [wjarr.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Cathinones Stored in Biological Evidence Can Be Unstable | Office of Justice Programs [ojp.gov]
- 9. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study | Semantic Scholar [semanticscholar.org]
Reducing signal-to-noise ratio in N-Ethylhexylone detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the signal-to-noise ratio (S/N) during the detection of N-Ethylhexylone.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio in this compound analysis?
A low S/N ratio in this compound analysis can stem from several factors, broadly categorized as those that decrease the signal of the analyte and those that increase the baseline noise. Common issues include:
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect ionization source settings, inappropriate collision energies, or inaccurate mass-to-charge ratio (m/z) selection for precursor and product ions can significantly reduce signal intensity.
-
Inefficient Sample Preparation: Poor extraction recovery of this compound from the sample matrix, or the presence of interfering substances, can lead to a diminished signal and increased noise.
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in the MS source, leading to inaccurate and inconsistent results.
-
Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) due to a non-optimized liquid chromatography (LC) method can reduce the peak height, thereby lowering the S/N ratio.
-
Contamination: Contaminated solvents, reagents, or instrument components can introduce background noise, obscuring the analyte signal.
Q2: How can I improve the signal intensity of this compound?
To enhance the signal for this compound, consider the following strategies:
-
Optimize MS/MS Parameters: For tandem mass spectrometry, it is crucial to use optimized multiple reaction monitoring (MRM) transitions. This involves selecting the most abundant and specific precursor and product ions and optimizing the collision energy for fragmentation.
-
Enhance Ionization Efficiency: Adjust the ion source parameters, such as nebulizer pressure, drying gas flow and temperature, and capillary voltage, to maximize the ionization of this compound. The use of appropriate mobile phase additives, like formic acid or ammonium formate, can also improve protonation and signal intensity in positive ion mode.
-
Improve Sample Preparation: Employ a validated extraction method, such as solid-phase extraction (SPE), to efficiently isolate this compound from the matrix and remove interfering compounds.
-
Increase Sample Concentration: If possible, concentrate the sample extract before analysis to increase the amount of analyte injected into the system.
Q3: What are effective strategies for reducing baseline noise?
Reducing baseline noise is critical for improving the S/N ratio. Here are some effective approaches:
-
Use High-Purity Solvents and Reagents: Ensure that all solvents (e.g., water, acetonitrile, methanol) and mobile phase additives are of high purity (e.g., LC-MS grade) to minimize background contamination.
-
Proper System Maintenance: Regularly clean the ion source, and ensure the LC system is well-maintained to prevent contamination and leaks that can contribute to noise.
-
Optimize Chromatographic Conditions: A stable baseline can be achieved with a well-equilibrated column and a robust LC method. Ensure proper mixing of mobile phase gradients to prevent baseline fluctuations.
-
Address Matrix Effects: If matrix effects are suspected, dilute the sample, improve the sample cleanup procedure, or use matrix-matched calibration standards to compensate for signal suppression or enhancement.
Troubleshooting Guides
Issue 1: Low this compound Signal Intensity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal MS/MS Transitions | Verify the precursor and product ions for this compound. The protonated molecule [M+H]⁺ is typically at m/z 264.16.[1] Optimize collision energy for characteristic product ions. | Increased signal intensity and specificity in MRM mode. |
| Inefficient Ionization | Systematically adjust ion source parameters (e.g., nebulizer pressure, gas temperatures, capillary voltage). Ensure the mobile phase pH is conducive to protonation (e.g., acidic pH with formic acid). | Maximized ion generation and transfer, leading to a stronger signal. |
| Poor Extraction Recovery | Evaluate your sample preparation method. Consider using a validated solid-phase extraction (SPE) protocol with a suitable sorbent for cathinones. | Higher concentration of this compound in the final extract, resulting in a stronger signal. |
| Sample Degradation | Ensure proper storage of samples and standards. This compound may be susceptible to degradation under certain conditions. | Preservation of the analyte integrity, leading to a more accurate and higher signal. |
Issue 2: High Baseline Noise
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents/Reagents | Replace all solvents and mobile phase additives with fresh, high-purity (LC-MS grade) ones. | Reduction in background ions and a cleaner, more stable baseline. |
| Dirty Ion Source or Mass Spectrometer | Perform a thorough cleaning of the ion source components (e.g., capillary, skimmer) as per the manufacturer's guidelines. | Removal of accumulated contaminants, leading to lower chemical noise. |
| Matrix Effects from Sample | Dilute the sample extract and re-inject. If the S/N ratio improves, it indicates matrix effects. Enhance the sample cleanup procedure to remove more interfering compounds. | Mitigation of ion suppression and a more stable baseline, improving the S/N ratio. |
| LC System Issues (e.g., pump fluctuations, leaks) | Check for pressure fluctuations in the LC pump. Inspect for any leaks in the system, particularly between the column and the MS inlet. | A more stable and less noisy baseline due to consistent mobile phase delivery. |
Experimental Protocols
Optimized LC-MS/MS Parameters for this compound Detection
This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Value | Reference |
| LC Column | C18, 100 Å (100 x 2.1 mm, 2.6 µm) or similar | [2] |
| Mobile Phase A | Water with 0.1% Formic Acid | [2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [2] |
| Flow Rate | 0.3 - 0.5 mL/min | General Practice |
| Injection Volume | 1 - 10 µL | General Practice |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Precursor Ion [M+H]⁺ | m/z 264.2 | [1] |
| Product Ions (for MRM) | m/z 219, 189, 246, 216, 174, 114 | [1] |
| Collision Energy | Optimize for each transition | [3] |
Solid-Phase Extraction (SPE) Protocol for this compound from Urine
This is a general protocol that should be optimized for your specific needs.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6) to adjust the pH.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute this compound with 2 mL of a suitable elution solvent (e.g., methanol containing 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Visualizations
References
- 1. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 3. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Ethylhexylone Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cross-reactivity of N-Ethylhexylone in immunoassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for immunoassay testing?
This compound (also known as N-Ethylhexedrone or NEH) is a synthetic stimulant of the cathinone class.[1][2] Due to its structural similarity to amphetamines and other phenethylamines, it has the potential to cross-react with immunoassays designed to detect these substances, leading to false-positive results.[3][4][5][6] This can be a significant issue in clinical, forensic, and research settings where accurate detection of specific analytes is crucial.
Q2: Which immunoassays are most likely to show cross-reactivity with this compound?
Immunoassays targeting amphetamines and methamphetamine are particularly susceptible to cross-reactivity from synthetic cathinones like this compound.[1][3][4][5][6] Some "Ecstasy" or MDMA-specific immunoassays may also show interference. The degree of cross-reactivity can vary significantly between different manufacturers and specific assay formats (e.g., ELISA, EMIT, CEDIA).[7][8][9][10]
Q3: What are the metabolites of this compound and can they also cause cross-reactivity?
The primary metabolic pathways for this compound include N-dealkylation (removal of the ethyl group), reduction of the ketone group, and hydroxylation.[10][11] This results in metabolites such as hexedrone, N-ethyl-nor-hexedrone, and various hydroxylated and reduced forms. These metabolites may also be structurally similar enough to the target analytes of amphetamine and other immunoassays to cause cross-reactivity.
Troubleshooting Guide
Problem: My immunoassay for amphetamines/MDMA is positive, but I suspect a false positive due to potential this compound presence.
Solution:
A positive immunoassay result should be considered presumptive and requires confirmation by a more specific analytical technique.[3][4][5][6]
Step 1: Initial Assessment
-
Review Sample History: Determine if the sample source could have been exposed to this compound or other synthetic cathinones.
-
Consult Assay Manufacturer's Data: Review the package insert or technical data sheet for your specific immunoassay kit for any published cross-reactivity data on this compound or related compounds. While specific data for this compound is often limited, data for other cathinones may provide some indication of potential interference.
Step 2: Confirmation Analysis
The gold standard for confirming a positive immunoassay result and distinguishing between the target analyte and a cross-reacting substance is mass spectrometry (MS) coupled with a chromatographic separation method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for the definitive identification and quantification of this compound and its metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity and is often preferred for the analysis of thermolabile or polar compounds.
Q4: I don't have access to MS confirmation. Are there any preliminary steps I can take to investigate potential cross-reactivity?
While not a substitute for confirmatory analysis, you can perform a preliminary cross-reactivity assessment in your own lab.
Experimental Protocol: Preliminary Cross-Reactivity Assessment
This protocol outlines a method to estimate the potential cross-reactivity of this compound in your specific immunoassay.
Materials:
-
Your amphetamine or MDMA immunoassay kit (e.g., ELISA)
-
Certified reference standard of this compound
-
Drug-free urine or appropriate matrix for your assay
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Methodology:
-
Prepare a Standard Curve for the Target Analyte: Following the immunoassay kit's instructions, prepare a standard curve using the provided calibrators for the target analyte (e.g., d-amphetamine or MDMA).
-
Prepare this compound Spiked Samples: Prepare a series of dilutions of the this compound reference standard in the drug-free matrix. The concentration range should be broad enough to elicit a response in the assay.
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Run the Immunoassay: Analyze the this compound spiked samples using your immunoassay, following the same procedure as for the target analyte.
-
Data Analysis:
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Determine the concentration of the target analyte that would produce the same response as each concentration of this compound. This is typically done by interpolating the response of the this compound sample on the standard curve of the target analyte.
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Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte / Concentration of this compound) x 100
-
Data Presentation: Interpreting Cross-Reactivity Data
The following table provides a hypothetical example of how to present and interpret cross-reactivity data. Note: This is an illustrative example, and actual cross-reactivity will vary.
| Immunoassay Kit | Target Analyte | Potential Cross-Reactant | Concentration of Cross-Reactant Producing a Positive Result (ng/mL) | Calculated % Cross-Reactivity (Hypothetical) |
| Brand X Amphetamine ELISA | d-Amphetamine | This compound | >10,000 | <1% |
| Hexedrone (Metabolite) | 5,000 | 2% | ||
| Brand Y MDMA ELISA | MDMA | This compound | 2,500 | 4% |
| Other Structurally Similar Cathinones | Varies | Varies |
Q5: What do I do if I confirm that this compound is causing false positives in my assay?
-
Report the Findings: Document your findings, including the specific immunoassay kit, lot number, and the confirmatory method used. If clinically relevant, this information is valuable for laboratory directors and physicians.
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Consider Alternative Assays: If this compound interference is a persistent issue, investigate alternative immunoassay kits that may have lower cross-reactivity. Some manufacturers develop assays with improved specificity.
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Rely on Confirmatory Methods: For any research or diagnostic decision-making, it is critical to rely on the results from a specific confirmatory method like GC-MS or LC-MS/MS when cross-reactivity is suspected.
Visualizing the Concepts
Diagram 1: Principle of Competitive Immunoassay
This diagram illustrates the basic mechanism of a competitive immunoassay, which is commonly used for the detection of small molecules like drugs of abuse.
Caption: Competitive immunoassay principle.
Diagram 2: Mechanism of Cross-Reactivity
This diagram shows how a structurally similar compound can interfere in a competitive immunoassay, leading to a false-positive result.
Caption: How cross-reactivity occurs.
Diagram 3: Troubleshooting Workflow for Suspected Cross-Reactivity
This workflow provides a logical sequence of steps to follow when a false positive due to cross-reactivity is suspected.
Caption: Troubleshooting workflow.
References
- 1. Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keystonelab.com [keystonelab.com]
- 5. medcentral.com [medcentral.com]
- 6. False-Positive Amphetamines in Urine Drug Screens: A 6-Year Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. siemens-healthineers.com [siemens-healthineers.com]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
N-Ethylhexylone vs N-ethylhexedrone neurotoxicity comparison.
A Comparative Guide to the Neurotoxicity of N-Ethylhexylone and Other Synthetic Cathinones
Introduction
This compound (NEH), a synthetic cathinone that has emerged as a novel psychoactive substance (NPS), has garnered attention within the scientific community due to its potential for abuse and neurotoxic effects.[1][2][3] This guide provides a comparative analysis of the neurotoxicity of this compound against another synthetic cathinone, Buphedrone, based on available experimental data. The primary mechanism of action for synthetic cathinones involves the modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin, which can contribute to their neurotoxic profiles.[3][4]
Quantitative Neurotoxicity Data
The following table summarizes the in vitro neurotoxic effects of this compound (NEH) and Buphedrone on human neuronal and microglial cell lines.
| Parameter | This compound (NEH) | Buphedrone | Cell Line | Concentration | Source |
| Neuronal Viability Loss | Significant | Significant | Human Nerve Cell Lines | 100 μM | [1] |
| Microglial Viability Loss | Significant | Not Significant | Human Microglia | 100 μM | [1] |
| Microglial Apoptosis/Necrosis | Predominantly Late Apoptosis/Necrosis | Predominantly Early Apoptosis | Human Microglia | Not Specified | [1] |
| Microglial Activation | Induces shorter/thicker branches | No significant morphological changes | Human Microglia | Not Specified | [1] |
| Lysosomal Biogenesis (Microglia) | Increased at 100 μM | Increased at 400 μM | Human Microglia | 100 μM vs 400 μM | [1] |
| Lysosomal Biogenesis (Neurons) | Increased at 400 μM | Increased at 400 μM | Human Nerve Cell Lines | 400 μM | [1] |
| Cytotoxicity (PC12 cells) | Concentration-dependent decrease in cell viability | Not directly compared in this study | PC12 cells | 0.01–8.00 mM | [5] |
Experimental Protocols
In Vitro Neurotoxicity Assessment in Human Neuronal and Microglial Cell Lines
-
Cell Lines: Human neuronal and microglial cell lines were utilized to assess the cytotoxic and apoptotic effects of the compounds.[1]
-
Compound Exposure: Cells were exposed to varying concentrations of this compound (NEH) and Buphedrone, ranging from 50 μM to 400 μM.[1]
-
Viability Assay: Neuronal and microglial viability was quantified to determine the concentration at which significant cell death occurs.[1]
-
Apoptosis Assay: The mechanism of cell death (early apoptosis, late apoptosis/necrosis) in microglial cells was determined following exposure to the test compounds.[1]
-
Morphological Analysis: Microglial cell morphology was examined to identify signs of cellular activation, such as changes in branch length and thickness.[1]
-
Lysosomal Biogenesis Assay: The effect of the compounds on lysosomal biogenesis in both neuronal and microglial cells was measured as an indicator of cellular stress.[1]
Cytotoxicity Assessment in PC12 Cells
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Cell Line: Pheochromocytoma (PC12) cells, differentiated with nerve growth factor (NGF), were used as a neuronal model.[5]
-
Compound Exposure: Differentiated PC12 cells were exposed to a range of concentrations of this compound and its analogues, from 0.01 mM to 8.00 mM.[5]
-
Cell Viability Assay: Cell viability was assessed to determine the cytotoxic potential of the tested cathinones in a concentration-dependent manner.[5]
Signaling Pathways and Experimental Workflows
Putative Neurotoxic Signaling Pathway of this compound
Caption: Proposed mechanism of this compound-induced neurotoxicity.
General Workflow for In Vitro Neurotoxicity Screening of Synthetic Cathinones
Caption: A typical experimental workflow for assessing neurotoxicity.
Discussion of Findings
The available data indicates that this compound (NEH) exhibits significant in vitro neurotoxicity. Both NEH and Buphedrone caused a reduction in the viability of human neuronal cells at a concentration of 100 μM.[1] However, a key distinction in their neurotoxic profiles is the more pronounced effect of NEH on microglial cells, where it induced significant viability loss and cellular activation, effects not observed with Buphedrone at the same concentration.[1] This suggests that NEH may have a greater potential to induce neuroinflammation.
Furthermore, the mechanisms of cell death induced by the two compounds in microglia appear to differ, with NEH primarily causing late apoptosis/necrosis, while Buphedrone leads to early apoptosis.[1] This could imply different intracellular pathways are triggered by each substance. The increased lysosomal biogenesis in microglia at a lower concentration for NEH compared to Buphedrone further supports the higher potency of NEH in inducing a cellular stress response in these immune cells of the central nervous system.[1]
The cytotoxicity of NEH has also been demonstrated in PC12 neuronal cells, showing a concentration-dependent decrease in cell viability.[5] This is consistent with findings for other synthetic cathinones and underscores the importance of the α-carbon side-chain length in their toxicological profiles.[5][6]
Conclusion
References
- 1. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]
- 4. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Pharmacological Analysis of N-Ethylhexylone and Eutylone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of N-Ethylhexylone and eutylone, two synthetic cathinones. The information is intended to support research and drug development activities by offering a structured overview of their mechanisms of action, receptor interactions, and functional effects.
Introduction
This compound and eutylone are psychoactive substances belonging to the synthetic cathinone class. Structurally, both are derivatives of cathinone, the primary psychoactive alkaloid in the khat plant. A key structural distinction is the presence of a 3,4-methylenedioxy ring in this compound, a feature it shares with compounds like MDMA, which is absent in eutylone's close structural isomer, N-ethylhexedrone.[1] This structural difference is anticipated to confer distinct pharmacological profiles, particularly concerning their interaction with the serotonin system. Eutylone has been identified as a prevalent synthetic cathinone in recent years.[2]
Mechanism of Action
Both this compound and eutylone exert their primary effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake process, these synthetic cathinones increase the extracellular concentrations of these neurotransmitters, leading to enhanced monoaminergic neurotransmission and their characteristic stimulant effects.[3][4]
Eutylone is characterized as a hybrid transporter ligand, acting as a reuptake inhibitor at DAT and NET, while also functioning as a substrate and partial releaser at SERT.[2] This mixed action profile suggests a combination of stimulant effects, mediated by dopamine and norepinephrine, and potential empathogenic or entactogenic effects, mediated by serotonin.
This compound , owing to its 3,4-methylenedioxy moiety, is predicted to have a mixed pharmacological profile with both dopaminergic and serotonergic activity.[1] The benzodioxole ring is known to increase binding affinity for serotonin transporters.[1] Its analogue, N-ethylhexedrone (NEH), which lacks this ring, is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[5] Therefore, this compound is expected to exhibit a more significant serotonergic component to its action compared to NEH.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the interaction of this compound (represented by its close analogue N-Ethylhexedrone, NEH) and eutylone with monoamine transporters. It is crucial to note the absence of studies directly comparing both compounds under identical experimental conditions. The data for NEH is presented as a proxy for this compound's activity at DAT and NET, with the understanding that this compound's serotonergic activity will be more pronounced.
Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, µM)
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | Reference |
| N-Ethylhexedrone (NEH) | 0.073 (± 0.013) | Not Reported | >100 | |
| Eutylone | 0.120 (± 0.010) | 1.280 (± 0.140) | 0.690 (± 0.050) |
Table 2: Monoamine Transporter Binding Affinity (Kᵢ, µM)
| Compound | DAT Kᵢ (µM) | SERT Kᵢ (µM) | Reference |
| N-Ethylhexedrone (NEH) | 0.121 (± 0.012) | 35.94 (± 8.51) | |
| Eutylone | Not Reported | Not Reported |
Note: Lower IC₅₀ and Kᵢ values indicate higher potency and affinity, respectively. The data for N-Ethylhexedrone (NEH) suggests a high potency and selectivity for the dopamine transporter over the serotonin transporter. Eutylone demonstrates potent activity at the dopamine transporter, with moderate activity at the serotonin transporter and lower potency at the norepinephrine transporter.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: Monoamine Transporter Inhibition by Synthetic Cathinones.
Caption: Experimental Workflow for Pharmacological Characterization.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the pharmacological characterization of synthetic cathinones.
Monoamine Transporter Binding Assay
This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) are cultured and harvested. The cell membranes are then isolated through centrifugation and homogenization.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT or [³H]citalopram for hSERT) and varying concentrations of the test compound (this compound or eutylone).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This assay measures the potency of a compound to inhibit the reuptake of a neurotransmitter into cells expressing the corresponding transporter.
-
Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are cultured in appropriate media.
-
Preincubation: The cells are preincubated with varying concentrations of the test compound (this compound or eutylone) or vehicle.
-
Initiation of Uptake: Uptake is initiated by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination of Uptake: After a defined incubation period, the uptake process is terminated, often by rapid washing with ice-cold buffer or by filtration.
-
Measurement of Radioactivity: The amount of radiolabeled neurotransmitter taken up by the cells is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is calculated.
Comparative Summary and Conclusion
The available pharmacological data, primarily from in vitro studies, indicate that both this compound and eutylone are potent inhibitors of the dopamine transporter. A key differentiator is their activity at the serotonin transporter.
-
Eutylone exhibits a mixed profile as a potent DAT inhibitor and a moderate SERT inhibitor and partial releaser.[2] This suggests a pharmacological profile with both prominent psychostimulant effects and some serotonergic, potentially empathogenic, qualities.
-
This compound , based on the pharmacology of its analogue N-ethylhexedrone and the known effects of its methylenedioxy ring, is predicted to be a potent DAT and NET inhibitor with enhanced affinity and activity at SERT compared to N-ethylhexedrone.[1] This would likely result in a pharmacological profile that more closely resembles that of MDMA, with a significant blend of stimulant and entactogenic effects.
Limitations: A direct, head-to-head comparative study of this compound and eutylone is currently lacking in the scientific literature. The quantitative data for this compound is inferred from its close structural analogue, N-ethylhexedrone, and should be interpreted with caution, as the methylenedioxy group is known to significantly impact serotonergic activity. Further research with direct comparative studies is necessary to definitively elucidate the pharmacological nuances between these two compounds.
This guide provides a foundational comparison based on the current scientific understanding. Researchers are encouraged to consult the primary literature for more detailed information and to consider the limitations of the available data in their work.
References
- 1. Buy this compound | 802605-02-3 [smolecule.com]
- 2. Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eutylone - Wikipedia [en.wikipedia.org]
- 5. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency Showdown: N-Ethylhexylone vs. N-Ethylpentylone at Monoamine Transporters
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two synthetic cathinones, N-Ethylhexylone and N-ethylpentylone, at the primary monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data presented is compiled from peer-reviewed pharmacological studies to offer an objective overview for researchers, scientists, and drug development professionals.
Quantitative Comparison of In Vitro Potency
The inhibitory activity of this compound and N-ethylpentylone at human monoamine transporters is summarized in the table below. The data are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter's activity. Lower IC50 values indicate higher potency.
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) | Reference |
| This compound | 46.7 | 97.8 | 4880 | [1] |
| N-ethylpentylone | 37 | 105 | 383 | [2] |
Key Observations:
-
Dopamine Transporter (DAT): N-ethylpentylone (IC50 = 37 nM) is slightly more potent than this compound (IC50 = 46.7 nM) at inhibiting the dopamine transporter.
-
Norepinephrine Transporter (NET): The two compounds exhibit comparable potency at the norepinephrine transporter, with this compound (IC50 = 97.8 nM) being marginally more potent than N-ethylpentylone (IC50 = 105 nM).
-
Serotonin Transporter (SERT): N-ethylpentylone (IC50 = 383 nM) is significantly more potent at the serotonin transporter compared to this compound (IC50 = 4880 nM).
Mechanism of Action at Monoamine Transporters
Both this compound and N-ethylpentylone primarily act as reuptake inhibitors at monoamine transporters. By blocking these transporters, they increase the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to their stimulant effects. N-ethylpentylone has been characterized as a potent inhibitor at DAT and NET and does not induce transporter-mediated release of neurotransmitters[2].
References
Validating N-Ethylhexylone Findings: A Guide to Orthogonal Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like N-Ethylhexylone presents a significant challenge for forensic and clinical laboratories. Confident identification and quantification of such compounds require robust analytical methodologies. Relying on a single technique is often insufficient due to the existence of isomers and the complexity of biological matrices. This guide provides a comprehensive comparison of orthogonal analytical techniques for the validation of this compound findings, supported by experimental data from peer-reviewed studies.
The validation of analytical findings for this compound necessitates a multi-faceted approach, employing various instrumental methods to ensure accurate and reliable identification.[1][2][3] Due to the structural similarities with other synthetic cathinones, particularly its isomers, relying on a single technique can lead to ambiguous results.[1][3] Orthogonal techniques, which are based on different chemical and physical principles, provide a higher degree of confidence in the analytical results.
Data Presentation: A Comparative Overview of Analytical Data
The following tables summarize key quantitative data from various analytical techniques used for the characterization of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound
| Parameter | Value | Reference |
| Key Mass Fragments (m/z) | 114 (base peak), 58, 149 | [1] |
| Predicted Fragmentation Pathway | Cleavage between C1 and C2 carbons | [1][4] |
Note: GC-MS alone may be insufficient to distinguish this compound from its isomers due to similar fragmentation patterns.[1][3]
Table 2: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) Data for this compound
| Parameter | Value | Reference |
| Protonated Molecule [M+H]⁺ (m/z) | 264 | [1][3] |
| Key MS/MS Fragment Ions (m/z) | 219, 189 | [1][3] |
| Common Fragment Ions with Isomer (m/z) | 246, 216, 174, 114 | [1][3] |
Note: ESI-MS/MS allows for clear differentiation from its isomer, N-butyl-norbutylone, which shows distinct fragments at m/z 191 and 161.[1][3]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Value | Reference |
| Measured Protonated Molecule [M+H]⁺ (m/z) | 264.1597 | [3] |
| Calculated Mass (C₁₅H₂₂NO₃) | 264.1600 | [3] |
| Mass Accuracy (ppm) | 1.1 | [3] |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference |
| ¹H NMR | (Refer to original publication for detailed assignments) | - | [1] |
| ¹³C NMR | (Refer to original publication for detailed assignments) | - | [1] |
Note: NMR spectroscopy provides unambiguous structural confirmation and is crucial for distinguishing between isomers.[1][2]
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies are essential for the replication and validation of analytical findings. The following protocols are based on published studies.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Samples are typically dissolved in a suitable solvent like methanol.[3] For biological matrices, a liquid-liquid extraction or solid-phase extraction is performed.[5][6] Derivatization may be employed to improve chromatographic properties.[7]
-
Instrumentation: An Agilent 7890 gas chromatograph (or equivalent) coupled with a mass spectrometer.[8]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Dilution of the sample in a suitable solvent mixture (e.g., acetonitrile/methanol).[9] For biological samples, solid-phase extraction is commonly used.[10]
-
Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., QTOF-HRMS or triple quadrupole).[9][10]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[5]
-
-
Mass Spectrometry Conditions:
3. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Direct infusion or coupled with a chromatographic system (LC or GC).[3]
-
Instrumentation: A mass spectrometer capable of high-resolution measurements, such as a QTOF or Orbitrap.
-
Analysis: Provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.[3]
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6).[1][3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) are performed to elucidate the complete chemical structure.[1][12]
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Validation
Caption: A typical workflow for the validation of this compound findings.
Logical Relationship of Orthogonal Techniques
Caption: Interrelationship of orthogonal techniques for this compound analysis.
Predicted Metabolic Pathway of this compound
Caption: General metabolic pathways for synthetic cathinones like this compound.[9][13][14][15]
References
- 1. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound [mdpi.com]
- 2. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood [iconline.ipleiria.pt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic profile of N-ethylhexedrone, N-ethylpentedrone, and 4-chloromethcathinone in urine samples by UHPLC-QTOF-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Dopaminergic and Serotonergic Activity of N-Ethylhexylone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro dopaminergic and serotonergic activities of the synthetic cathinone N-Ethylhexylone and a series of its structural analogs. The data presented herein, derived from radioligand binding and uptake inhibition assays, offers valuable insights into the structure-activity relationships of these compounds, which can inform future drug design and development efforts.
Quantitative Comparison of Transporter Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its analogs at the human dopamine transporter (hDAT) and human serotonin transporter (hSERT). Lower IC50 values indicate greater potency. The data reveals a clear trend: all tested compounds are potent inhibitors of the dopamine transporter, while exhibiting significantly lower affinity for the serotonin transporter, indicating a strong preference for dopaminergic activity.[1][2]
| Compound | α-Carbon Side-Chain | hDAT IC50 (µM) | hSERT IC50 (µM) | DAT/SERT Selectivity Ratio |
| N-Ethylcathinone (NEC) | Methyl | 0.25 ± 0.03 | > 100 | > 400 |
| N-Ethylbuphedrone (NEB) | Ethyl | 0.18 ± 0.02 | > 100 | > 555 |
| N-Ethylpentedrone (NEPD) | Propyl | 0.11 ± 0.01 | > 100 | > 909 |
| This compound (NEH) | Butyl | 0.0445 | > 100 | > 2247 |
| N-Ethylheptedrone (NEHP) | Pentyl | 0.22 ± 0.03 | > 100 | > 454 |
Data for analogs (NEC, NEB, NEPD, NEHP) are from Nadal-Gratacós et al., 2023.[1] Data for this compound (NEH) is from Zwartsen et al., 2023.[2] The DAT/SERT selectivity ratio was calculated as (1/hDAT IC50) / (1/hSERT IC50).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for neurotransmitter transporter inhibition assays.[3][4][5][6]
Dopamine Transporter (DAT) Uptake Inhibition Assay
Objective: To determine the potency of test compounds to inhibit the uptake of dopamine by the human dopamine transporter (hDAT) expressed in a cellular model.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing hDAT
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (in mM: 130 NaCl, 1.3 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 HEPES, pH 7.4)
-
[3H]Dopamine (radioligand)
-
Test compounds (this compound and its analogs)
-
Non-specific uptake inhibitor (e.g., 10 µM benztropine)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: HEK293-hDAT cells are cultured in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded onto poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and incubated for 24 hours.
-
Assay Preparation: On the day of the assay, the culture medium is aspirated, and cells are washed twice with KRH buffer.
-
Compound Incubation: Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compounds or vehicle control.
-
Radioligand Addition: [3H]Dopamine is added to each well at a final concentration approximate to its Km value (typically in the low nanomolar range) and incubated for a short period (e.g., 10 minutes) at room temperature.
-
Termination of Uptake: The incubation is terminated by rapid aspiration of the assay buffer and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and scintillation fluid is added to each well. The radioactivity is then quantified using a microplate scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated using non-linear regression analysis. Specific uptake is defined as the difference between total uptake and non-specific uptake (determined in the presence of a saturating concentration of a known DAT inhibitor).
Serotonin Transporter (SERT) Uptake Inhibition Assay
Objective: To determine the potency of test compounds to inhibit the uptake of serotonin by the human serotonin transporter (hSERT) expressed in a cellular model.
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture and assay buffers as described for the DAT assay
-
[3H]Serotonin (radioligand)
-
Test compounds (this compound and its analogs)
-
Non-specific uptake inhibitor (e.g., 10 µM fluoxetine)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure: The procedure for the SERT uptake inhibition assay is analogous to the DAT assay, with the following key differences:
-
Cell Line: HEK293 cells stably expressing hSERT are used.
-
Radioligand: [3H]Serotonin is used as the radiolabeled substrate.
-
Non-specific Inhibitor: A known SERT inhibitor, such as fluoxetine, is used to determine non-specific uptake.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of this compound and its analogs.
Caption: Monoamine signaling and the inhibitory action of this compound analogs.
Caption: Workflow for determining transporter inhibition by this compound analogs.
Caption: Comparative activity of this compound analogs at DAT vs. SERT.
References
- 1. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
Reproducibility of N-Ethylhexylone Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental findings on N-Ethylhexylone (NEH), a synthetic cathinone, with a focus on the reproducibility of results across different laboratories. By presenting quantitative data from multiple studies in standardized tables and detailing the experimental protocols, this document aims to offer an objective resource for researchers in pharmacology and drug development.
In Vitro Pharmacology: Monoamine Transporter Inhibition
This compound is known to exert its stimulant effects by inhibiting the reuptake of monoamine neurotransmitters. The following table summarizes the in vitro data on NEH's potency as an inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) from two independent studies.
Table 1: In Vitro Inhibition of Monoamine Transporters by this compound
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |
| IC50 (µM) | 0.0467 ± 0.0040 | 0.0978 ± 0.0083 | 4.88 ± 0.47 | [Eshleman et al., 2019 (as cited in WHO, 2019)][1] |
| IC50 (µM) | 0.073 ± 0.013 | Not Reported | >100 | [Gregori-Pla et al., 2023][2] |
| Ki (µM) | 0.171 ± 0.038 | 1.259 ± 0.043 | 11.4 ± 1.8 | [Eshleman et al., 2019 (as cited in WHO, 2019)][1] |
| Ki (µM) | 0.121 ± 0.012 | Not Reported | 35.94 ± 8.51 | [Gregori-Pla et al., 2023][2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor binding affinity.
The data from Eshleman et al. (2019) indicates that this compound is a potent inhibitor at both DAT and NET, with significantly lower potency at SERT.[1] The findings from Gregori-Pla et al. (2023) also demonstrate high-affinity binding and potent inhibition at DAT, and similarly show a much lower potency at SERT.[2] While the Gregori-Pla et al. study did not report NET data, the consistent findings of potent DAT inhibition across two independent laboratories suggest a reproducible primary mechanism of action for this compound. The variance in the reported SERT inhibition may be attributable to differences in experimental protocols.
In Vivo Pharmacology: Locomotor Activity in Mice
The psychostimulant effects of this compound have been evaluated in vivo by measuring locomotor activity in mice. The following table compares the qualitative and quantitative findings from two separate studies.
Table 2: In Vivo Locomotor Activity of this compound in Mice
| Study | Animal Strain | Doses Tested (mg/kg, i.p.) | Key Findings |
| Gatch et al. (2020) | Swiss-Webster Mice | 10, 25, 50 | Dose-dependently increased locomotor activity. The peak effect lasted 4 hours.[3] |
| Gregori-Pla et al. (2023) | Swiss CD-1 Mice | 10, 20, 40 | Produced an inverted U-shaped dose-response curve, with the highest activity at 20 mg/kg.[4] |
Both studies demonstrate that this compound stimulates locomotor activity in mice, confirming its psychostimulant properties.[3][4] However, the dose-response relationship appears to differ, with Gatch et al. (2020) reporting a dose-dependent increase up to 50 mg/kg, while Gregori-Pla et al. (2023) observed an inverted U-shaped curve with a peak at 20 mg/kg.[3][4] These differences may be influenced by the different mouse strains used and variations in the experimental protocols.
Experimental Protocols
To aid in the interpretation and future replication of these findings, detailed experimental methodologies are provided below.
In Vitro Monoamine Transporter Inhibition Assays
Eshleman et al., 2019 (as reported in WHO Critical Review Report, 2019) [1]
-
Cell Lines: HEK293 cells expressing cDNA for the human dopamine transporter (HEK-hDAT), human serotonin transporter (HEK-hSERT), and human norepinephrine transporter (HEK-hNET).
-
Radioligand Binding Assays (Ki):
-
Radioligand: [125I]RTI-55
-
Method: Inhibition of radioligand binding by this compound was measured to determine the Ki values.
-
-
Neurotransmitter Uptake Assays (IC50):
-
Substrates: [3H]dopamine, [3H]serotonin, and [3H]norepinephrine.
-
Method: The ability of this compound to inhibit the uptake of the respective radiolabeled neurotransmitter was quantified to determine the IC50 values.
-
Gregori-Pla et al., 2023 [2]
-
Cell Lines: HEK293 cells expressing the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).
-
Radioligand Binding Assays (Ki):
-
Radioligands: [3H]WIN 35,428 for hDAT and [3H]imipramine for hSERT.
-
Method: The displacement of the radioligand by this compound was measured in cell membranes to determine Ki values using the Cheng-Prusoff equation.
-
-
Neurotransmitter Uptake Assays (IC50):
-
Substrates: [3H]MPP+ for hDAT and [3H]5-HT for hSERT.
-
Method: The inhibition of radiolabeled substrate uptake by this compound was measured in whole cells to determine IC50 values.
-
In Vivo Locomotor Activity Studies
Gatch et al., 2020 [3]
-
Animals: Swiss-Webster mice.
-
Apparatus: Open-field activity chambers.
-
Procedure: Locomotor activity was assessed to screen for stimulant effects and to determine behaviorally-active dose ranges, times of peak effect, and durations of action.
Gregori-Pla et al., 2023 [4]
-
Animals: Swiss CD-1 mice.
-
Apparatus: Open-field test arena.
-
Procedure: Mice were administered this compound intraperitoneally (i.p.) and locomotor activity was recorded to assess psychostimulant effects. The time spent in the center of the arena was also measured as an indicator of anxiety-like behavior.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes involved, the following diagrams illustrate a generalized workflow for assessing the in vivo locomotor activity of a novel psychoactive substance like this compound.
Caption: Generalized workflow for in vivo locomotor activity assessment.
Signaling Pathway
The primary mechanism of action of this compound involves the blockade of monoamine transporters, leading to an increase in the synaptic concentration of dopamine, norepinephrine, and to a lesser extent, serotonin. This enhanced neurotransmission in key brain circuits is responsible for its psychostimulant effects.
Caption: this compound's mechanism of action on monoamine transporters.
References
- 1. ecddrepository.org [ecddrepository.org]
- 2. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Metabolic Fate of N-Ethylhexylone: A Comparative Analysis with Other Synthetic Cathinones
A deep dive into the biotransformation of N-Ethylhexylone and its synthetic relatives, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.
Synthetic cathinones, a class of psychoactive substances, undergo extensive metabolism in the body, primarily through Phase I and Phase II enzymatic reactions. Understanding the metabolic pathways of these compounds is crucial for toxicological assessment, clinical diagnostics, and the development of potential therapeutic interventions. This guide provides a comparative overview of the metabolism of this compound (NEH), also known as N-ethylhexedrone, alongside other prominent synthetic cathinones such as N-Ethylpentedrone (NEP), Buphedrone, and 4-Chloromethcathinone (4-CMC).
Comparative Metabolic Pathways
The metabolism of synthetic cathinones is largely dictated by their chemical structure, yet common pathways are observed across the class. Phase I reactions typically involve modifications to the core structure, such as N-dealkylation, reduction of the β-keto group to an alcohol, and hydroxylation of the alkyl chain or aromatic ring. Following these initial transformations, the resulting metabolites often undergo Phase II conjugation reactions, most commonly glucuronidation, to increase their water solubility and facilitate excretion.[1][2][3]
Phase I Metabolism:
The primary Phase I metabolic routes for this compound and its counterparts include:
-
N-dealkylation: The removal of the ethyl group from the nitrogen atom is a common metabolic step. For instance, N-dealkylation of NEH results in the formation of hexedrone.[4]
-
β-Ketone Reduction: The ketone group on the β-carbon is often reduced to a hydroxyl group, forming the corresponding alcohol metabolite.[4][5]
-
Hydroxylation: The introduction of a hydroxyl group can occur on the alkyl side chain or the aromatic ring.[4][5]
Phase II Metabolism:
Phase II metabolism primarily involves the conjugation of Phase I metabolites:
-
Glucuronidation: Hydroxylated metabolites are frequently conjugated with glucuronic acid, a major pathway for detoxification and elimination.[3][5]
-
N-Acetylation: For some cathinones, N-acetylated metabolites have also been identified.[4]
The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2C19, plays a significant role in the initial Phase I metabolic transformations of these compounds.
Quantitative Metabolic Comparison
The following tables summarize key quantitative data from in vitro and in vivo metabolism studies of this compound and other selected synthetic cathinones. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
| Compound | Model | Key Metabolic Pathways Identified | Major Metabolites | Quantitative Findings | Reference |
| This compound (NEH) | In vivo (Mice) | N-dealkylation, Ketone reduction, Hydroxylation, N-acetylation, Glucuronidation, Dicarboxylic acid conjugation | N-dealkyl-NEH | NEH excreted in 24h urine: 58.3 ± 14.4 µg/mL. N-dealkyl metabolite excreted: ~80 µg/mL. | [4] |
| In vivo (Human) | Reduction, N-dealkylation, Hydroxylation | Reduced-NEH, Dealkyl-NEH, Reduced-dealkyl-NEH, Hydroxy-NEH | Plasma elimination half-life estimated at 19 and 28 hours in two patients. | [6] | |
| N-Ethylpentedrone (NEP) | In vitro (Human Liver Microsomes) | N-dealkylation, β-ketone reduction, Aromatic & Aliphatic hydroxylation, O-glucuronidation | N-dealkyl-NEP, Dihydro-NEP, Hydroxy-NEP | In vitro half-life: 770 min. In vitro intrinsic clearance: 3.6 µL/min/mg. | [2] |
| In vitro (Human Hepatocytes) | N-deethylation, Carbonyl reduction | N-deethyl-NEP | 20 metabolites identified in vitro, 18 of which were also found in human urine samples. | [1][3] | |
| Buphedrone | In vivo (Mice) | N-dealkylation, Ketone reduction, Hydroxylation | N-dealkyl-buphedrone | Buphedrone excreted in 24h urine: 146.2 ± 14.9 µg/mL. N-dealkyl metabolite excreted: ~80 µg/mL. | [4] |
| 4-Chloromethcathinone (4-CMC) | In vitro (Human Liver Microsomes) | N-demethylation, Ketone reduction | N-demethyl-4-CMC, Dihydro-4-CMC | - | [7] |
| In vivo (Human) | Keto group reduction, Hydroxylation, Dealkylation, Glucuronidation | 4-CMC-glucuronide | Slower metabolite formation compared to NEH and NEP. | [5] |
Experimental Protocols
In Vitro Metabolism Assay Using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the in vitro metabolism of synthetic cathinones.
1. Incubation Mixture Preparation:
-
A typical incubation mixture (final volume of 200 µL) in a 50 mM ammonium bicarbonate buffer (pH 7.4) contains:
2. Incubation:
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by the addition of the NADPH solution.
-
Incubations are carried out at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).[8][9]
3. Reaction Termination:
-
The reaction is stopped by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.[10]
4. Sample Preparation for Analysis:
-
The terminated reaction mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent compound and its metabolites, is collected for analysis.[10]
5. For Phase II Metabolite Identification (Glucuronidation):
-
The HLM are pre-incubated with alamethicin to activate UDP-glucuronosyltransferases (UGTs).
-
The incubation mixture also includes the UGT cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA).[8][9]
UHPLC-QTOF-HRMS Analysis of Cathinone Metabolites
This protocol describes a general method for the analysis of synthetic cathinone metabolites using Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight High-Resolution Mass Spectrometry.
1. Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm) is commonly used.[11]
-
Mobile Phase: A gradient elution is typically employed using:
-
Flow Rate: A typical flow rate is 0.3 mL/min.[11]
-
Gradient Program: The gradient starts with a low percentage of organic phase (B), which is gradually increased to elute compounds with increasing hydrophobicity.[11]
2. Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for the detection of cathinones and their metabolites.[5]
-
Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high-resolution mass data, enabling the accurate determination of elemental compositions for both the parent drug and its metabolites.
-
Data Acquisition: Data is typically acquired in full scan mode to detect all ions within a specified mass range. Data-dependent MS/MS scans are then triggered for the most intense ions to obtain fragmentation patterns for structural elucidation.[12]
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of this compound and a typical experimental workflow for in vitro metabolism studies.
References
- 1. jdc.jefferson.edu [jdc.jefferson.edu]
- 2. Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of authentic urine N-ethylpentedrone metabolites to predicted in silico and in vitro human hepatocyte metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profile of N-ethylhexedrone, N-ethylpentedrone, and 4-chloromethcathinone in urine samples by UHPLC-QTOF-HRMS [ouci.dntb.gov.ua]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry [frontiersin.org]
- 9. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP [mdpi.com]
- 12. Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of N-Ethylhexylone Detection Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge for forensic and clinical laboratories. Among these, N-Ethylhexylone has emerged as a compound of interest. Ensuring the accurate and specific detection of this compound is paramount to avoid misidentification, especially with the presence of structurally similar isomers and analogs. This guide provides a comparative analysis of the most common analytical methods for this compound detection, focusing on their specificity and performance, supported by experimental data.
Executive Summary
The specificity of analytical methods for this compound is highly dependent on the chosen technology. While Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique, its ability to definitively distinguish this compound from its isomers, such as N-butyl-norbutylone, can be limited due to similar fragmentation patterns under Electron Ionization (EI). In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) offers superior specificity by generating unique fragment ions that allow for unambiguous identification. This guide delves into the experimental data supporting these findings and provides detailed protocols for method evaluation.
Comparative Analysis of Detection Methods
The primary methods for the detection and quantification of this compound are GC-MS and LC-MS/MS. The choice of method can significantly impact the specificity and sensitivity of the analysis.
Specificity and Cross-Reactivity
A critical aspect of this compound detection is the potential for cross-reactivity with structurally related compounds, particularly isomers.
-
GC-MS: Under standard Electron Ionization (EI), this compound and its isomer N-butyl-norbutylone exhibit very similar fragmentation patterns.[1][2] The most abundant fragment ion for both compounds is often observed at a mass-to-charge ratio (m/z) of 114, making their differentiation challenging based on mass spectra alone.[1][2] While chromatographic separation can aid in distinguishing isomers, reliance solely on mass spectral data from GC-EI-MS can lead to ambiguous results.
-
LC-MS/MS: Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides a higher degree of specificity. While this compound and N-butyl-norbutylone may produce the same protonated molecule [M+H]⁺, their fragmentation patterns upon collision-induced dissociation (CID) are distinct.[1][2] For instance, this compound produces characteristic fragment ions at m/z 219 and 189, which are not observed for N-butyl-norbutylone.[1][2] This allows for their clear differentiation.
Immunoassays are generally not specific for this compound and can show significant cross-reactivity with other cathinone derivatives and amphetamine-like compounds. Therefore, they are best utilized as screening tools that require confirmation by more specific methods like LC-MS/MS.
Quantitative Performance
The performance of a method is also evaluated by its limit of detection (LOD) and limit of quantification (LOQ). The following table summarizes typical performance data for the detection of this compound and similar synthetic cathinones from various studies. It is important to note that direct side-by-side comparative studies for this compound are limited, and these values are compiled from different validation studies.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Considerations |
| GC-MS/MS | Oral Fluid | 0.5 ng/mL | 1.0 ng/mL | Derivatization is often required. Specificity can be an issue with isomers without careful validation of fragment ions. |
| Sweat | 0.5 ng/patch | 1.0 ng/patch | Non-invasive sample collection. | |
| LC-MS/MS | Urine | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | High specificity and sensitivity. Can simultaneously detect a wide range of cathinones and their metabolites.[3] |
| Blood/Serum | ~0.01 mg/L (for N-ethylpentylone) | ~0.01 mg/L (for N-ethylpentylone) | Considered the gold standard for confirmatory analysis. |
Note: The LOD and LOQ values can vary significantly depending on the specific instrumentation, sample matrix, and extraction procedure used. The values presented here are for illustrative purposes based on published data for this compound and closely related analogs like N-ethylpentedrone (NEP).
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving reliable and specific detection of this compound. Below are representative protocols for GC-MS and LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methodologies described for the analysis of synthetic cathinones in seized materials and biological samples.
1. Sample Preparation (for seized material):
- Accurately weigh approximately 1 mg of the powdered sample.
- Dissolve in 1 mL of methanol.
- Vortex to ensure complete dissolution.
- Dilute the solution to a final concentration of approximately 1 µg/mL with methanol prior to injection.
2. Instrumentation (Example Parameters):
- Gas Chromatograph: Thermo Trace Ultra or similar.
- Column: Rxi®-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Injector Temperature: 260 °C.
- Oven Temperature Program: Initial temperature of 100 °C for 2 min, ramp at 20 °C/min to 260 °C.
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.
- Injection Volume: 1 µL in split mode (e.g., 1:50).
- Mass Spectrometer: Thermo ITQ900 or similar.
- MS Transfer Line Temperature: 250 °C.
- MS Source Temperature: 250 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a representative example for the analysis of this compound in biological matrices.
1. Sample Preparation (Urine):
- To 100 µL of urine, add an internal standard solution.
- Perform a protein precipitation step by adding a solvent like acetonitrile.
- Vortex and centrifuge the sample.
- Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection.
2. Instrumentation (Example Parameters):
- Liquid Chromatograph: Agilent 1200 series or similar.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound should be optimized.
- Example MRM transitions for this compound: Precursor ion [M+H]⁺ at m/z 264, with product ions at m/z 219 and 189.
Visualizing the Evaluation Workflow
To ensure the specificity of a detection method for this compound, a systematic evaluation workflow should be followed. The diagram below illustrates the key steps in this process.
References
- 1. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Ethylhexylone in a Laboratory Setting
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to established protocols for the disposal of N-Ethylhexylone. This compound, used in research and forensic applications, requires careful handling to ensure personnel safety and environmental protection.
As a synthetic stimulant of the cathinone class, this compound should be managed as a hazardous chemical waste product within a laboratory environment.[1] Although a Safety Data Sheet (SDS) for this compound (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it explicitly advises against allowing the substance to enter sewers, surface water, or ground water. Therefore, standard procedures for hazardous chemical waste disposal must be followed.
Key Disposal Principles:
-
Do Not Dispose Down the Drain or in Regular Trash : It is prohibited to dispose of this compound via sinks, regular trash, or as biological or radioactive waste.[2][3] Evaporation is also not a permissible method of disposal.[4]
-
Treat as Hazardous Waste : All unwanted this compound, including expired or surplus materials, spill cleanup residues, and contaminated items, must be treated as chemical waste.[3]
-
Use Designated Waste Containers : Collect this compound waste in sturdy, leak-proof containers that are chemically compatible with the substance.[2]
Step-by-Step Disposal Protocol:
-
Container Selection and Labeling :
-
Select a waste collection container that is compatible with this compound.
-
As soon as the first drop of waste is added, affix a standardized hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[5]
-
The label must include the full chemical name "this compound," the percentage of each chemical constituent if in a mixture, and the date the container was filled.[2] Do not use abbreviations or chemical formulas.[4]
-
-
Waste Accumulation and Storage :
-
Keep the hazardous waste container sealed at all times, except when adding waste.[2][4]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure secondary containment is used for liquid waste to prevent spills.[2]
-
Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[2]
-
-
Requesting Waste Pickup :
-
Disposal of Empty Containers :
-
A container that held this compound is not considered empty until all possible contents have been removed.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[2]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[2] After thorough rinsing and air-drying, and with the label defaced, the container may be discarded in the regular trash.[4]
-
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Quantitative Data Summary:
| Parameter | Guideline | Citation |
| Maximum Lab Waste Accumulation | 10 gallons | [2] |
| SAA Waste Limit (Labs) | 25 gallons | [3] |
| Time to Removal After Full | Within 3 days | [4] |
| Rinse Collection (Standard) | First rinse | [2] |
| Rinse Collection (Highly Toxic) | First three rinses | [2] |
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
- 1. Buy this compound | 802605-02-3 [smolecule.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical Waste [k-state.edu]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for N-Ethylhexylone
For Immediate Implementation by Laboratory Personnel
As a valued partner in your research and development endeavors, we are committed to providing critical safety intelligence that extends beyond the product itself. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for N-Ethylhexylone, a substituted cathinone and novel psychoactive substance. Given the limited toxicological data on this compound and the known risks associated with analogous compounds, a conservative approach to safety is paramount.
Recent toxicological studies on related cathinones, such as N-ethylhexedrone, have indicated potential neurotoxic effects and have been implicated in serious adverse health events. Therefore, we strongly advise against relying on any Safety Data Sheet (SDS) that may understate the potential hazards of this compound. The following protocols are designed to provide a robust framework for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended equipment for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields (minimum); Chemical splash goggles recommended. | Double-gloving with nitrile gloves. | Laboratory coat (100% cotton recommended). | N95 or higher-rated disposable respirator. |
| Solution Preparation and Dilution | Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes (>50mL). | Double-gloving with nitrile gloves. Change outer glove immediately upon contamination. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Use of a certified chemical fume hood is the primary control. A respirator may be required based on risk assessment. |
| In Vitro / In Vivo Experiments | Safety glasses with side shields or chemical splash goggles, depending on the risk of splashes. | Nitrile gloves. | Laboratory coat. | Not generally required if work is conducted in a well-ventilated area or biosafety cabinet. |
| Waste Disposal | Chemical splash goggles and face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves. | Chemical-resistant laboratory coat or apron. | N95 or higher-rated disposable respirator if handling powdered waste. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing the risk of exposure to this compound. The following diagram and detailed steps outline a safe handling process from receipt of the compound to the final disposal of waste.
Experimental Protocol: Detailed Methodology
1. Preparation Phase:
- 1.1. Documentation Review: Before handling this compound, thoroughly review the most current Safety Data Sheet and all internal laboratory safety protocols for handling potent or novel compounds.
- 1.2. PPE Assembly: Gather all necessary PPE as outlined in the table above. Inspect each item for damage or defects. Ensure respirators have been fit-tested.
- 1.3. Engineering Control Verification: If a chemical fume hood or other ventilated enclosure is required, verify that it is functioning correctly and has a current certification.
2. Handling Phase:
- 2.1. Weighing and Aliquoting:
- Perform all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood.
- Use dedicated weighing tools and containers.
- Handle the compound gently to avoid generating airborne dust.
- 2.2. Solution Preparation:
- All solution preparations must be conducted in a chemical fume hood.
- Add the solid this compound to the solvent slowly to avoid splashing.
- Ensure all containers are clearly labeled with the compound name, concentration, and date.
- 2.3. Experimental Use:
- Maintain the appropriate level of PPE throughout the experiment.
- Minimize the quantities of this compound used to what is strictly necessary for the experiment.
3. Post-Handling and Disposal Phase:
- 3.1. Decontamination:
- Wipe down all work surfaces and equipment that may have come into contact with this compound using a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol).
- 3.2. Waste Segregation:
- Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
- 3.3. Doffing PPE:
- Remove PPE in a designated area, being careful to avoid self-contamination. The outer pair of gloves should be removed first, followed by the lab coat, face and eye protection, and finally the inner pair of gloves.
- 3.4. Final Disposal:
- All waste must be disposed of in accordance with your institution's and local regulations for hazardous chemical waste. Consult your Environmental Health and Safety (EHS) department for specific guidance.
Logical Relationship: Hazard Mitigation Strategy
The following diagram illustrates the logical relationship between the identified hazards of this compound and the control measures implemented to mitigate risk.
By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for all personnel. We are dedicated to being your preferred partner in scientific discovery, and that includes a steadfast commitment to your safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
